Product packaging for O,N-carboxymethylchitosan(Cat. No.:CAS No. 107043-88-9)

O,N-carboxymethylchitosan

Cat. No.: B1167894
CAS No.: 107043-88-9
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Description

O,N-Carboxymethylchitosan (O,N-CMCS) is a water-soluble, amphoteric chitosan derivative obtained via the introduction of carboxymethyl groups onto both the amino (N) and hydroxyl (O) sites of the glucosamine units of chitosan . This chemical modification significantly enhances the polymer's solubility across a wide pH range compared to native chitosan, which is insoluble at physiological pH, thereby greatly expanding its utility in biomedical and pharmaceutical research . The compound is characterized by excellent biocompatibility, biodegradability, low toxicity, and valuable functional groups amenable to further chemical modification. This derivative is a foundational biomaterial for a wide spectrum of research applications. In drug delivery systems, O,N-CMCS is utilized to create nanoparticles, hydrogels, and polyelectrolyte complexes for the controlled and targeted release of therapeutic agents, including anticancer drugs like doxorubicin and 5-fluorouracil . Its pH-sensitive swelling behavior makes it an ideal candidate for developing stimuli-responsive release systems for oral and localized drug delivery . In tissue engineering and regenerative medicine, O,N-CMCS-based hydrogels provide a biocompatible, three-dimensional scaffold that mimics the extracellular matrix, supporting cell growth and tissue formation . Furthermore, its inherent antimicrobial and moisture-retention properties, combined with its ability to promote granulation tissue formation and fibroblast activity, make it a highly effective component in advanced wound dressings and healing applications . The unique combination of cationic amino groups and anionic carboxyl groups within its structure facilitates the formation of complex, self-healing injectable hydrogels through dynamic ionic or Schiff base interactions, opening avenues for minimally invasive therapeutic strategies . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

107043-88-9

Molecular Formula

C6H8ClNO

Synonyms

O,N-carboxymethylchitosan

Origin of Product

United States

Synthetic Methodologies and Process Optimization in O,n Carboxymethylchitosan Research

Historical and Contemporary Synthesis Routes

The preparation of O,N-CMCS can be achieved through various synthetic pathways, with direct and reductive alkylation being the most established methods. unesp.br Emerging strategies, such as Michael addition, are also being investigated to offer alternative and potentially more controlled synthetic routes.

Direct alkylation is the most common and straightforward method for synthesizing O,N-carboxymethylchitosan. This approach typically involves the reaction of chitosan (B1678972) with a carboxymethylating agent, such as monochloroacetic acid, in the presence of a strong base like sodium hydroxide (B78521). analis.com.myscielo.br The base plays a crucial role in activating the hydroxyl and amino groups of chitosan, facilitating the nucleophilic substitution reaction.

The reaction is generally carried out in a heterogeneous system, often using an aqueous isopropanol (B130326) medium. unesp.brredalyc.org The choice of solvent, reaction temperature, and the concentration of reactants significantly influence the outcome of the synthesis. For instance, conducting the reaction at higher temperatures tends to favor the formation of both N-carboxymethyl and O-carboxymethyl chitosan (N,O-CMCS). unesp.brscielo.br Conversely, lower temperatures or a cold bath are reported to predominantly yield O-carboxymethylchitosan (O-CMCS). unesp.br

Several studies have investigated the optimization of direct alkylation by varying parameters such as the concentration of sodium hydroxide, the molar ratio of monochloroacetic acid to chitosan, reaction time, and temperature. redalyc.orgugm.ac.id It has been reported that the degree of substitution increases with NaOH concentration up to 50% (w/v), beyond which it may decrease. nih.govmdpi.com The particle size of the initial chitosan powder has also been shown to affect the yield and degree of substitution, with smaller particles leading to higher conversion rates due to a larger surface area available for the reaction. nih.govresearchgate.net

Table 1: Influence of Reaction Parameters on Direct Alkylation of Chitosan

ParameterEffect on Degree of Substitution (DS)Effect on RegioselectivityReference(s)
Temperature Generally increases with temperatureHigher temperatures favor N,O-carboxymethylation unesp.brscielo.br
NaOH Concentration Increases up to an optimal concentration (e.g., 50% w/v)Can influence the ratio of N- to O-substitution nih.govmdpi.com
Reactant Molar Ratio Higher molar ratio of carboxymethylating agent increases DSCan lead to higher degrees of both N- and O-substitution redalyc.org
Reaction Time Longer reaction times generally lead to higher DSExtended times can promote more extensive modification redalyc.org
Chitosan Particle Size Smaller particle size increases DS and yieldPrimarily affects reaction efficiency nih.govresearchgate.net

Reductive alkylation offers a more selective route to N-carboxymethylchitosan. This method involves a two-step process: first, the formation of a Schiff base by reacting the primary amino groups of chitosan with a carbonyl compound, followed by the reduction of the resulting imine to a stable secondary amine. cellulosechemtechnol.ro For the synthesis of N-carboxymethylchitosan, glyoxylic acid is commonly used as the carbonyl-containing reagent. unesp.brredalyc.org

The reduction step is typically carried out using a reducing agent such as sodium cyanoborohydride or sodium borohydride. unesp.brcellulosechemtechnol.ro This method is highly specific for the amino groups, thus yielding N-carboxymethylchitosan with minimal O-substitution. The degree of substitution in this case is primarily determined by the stoichiometry of the reactants. redalyc.org This selectivity makes reductive alkylation a valuable tool for preparing well-defined chitosan derivatives for specific applications. More recent developments have also explored catalytic reductive alkylation using carboxylic acids in a two-phase process involving silane-mediated amidation followed by catalytic reduction. rsc.org

While direct and reductive alkylation are well-established, research into alternative synthetic routes continues. The Michael addition, or conjugate addition, is a reaction involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org In the context of chitosan modification, the amino groups of chitosan can act as nucleophiles.

The reaction of chitosan with α,β-unsaturated acids or esters, such as acrylic acid or its derivatives, under appropriate conditions, can lead to the formation of N-carboxyethylchitosan derivatives via a Michael-type addition. nih.gov This approach offers a pathway to introduce carboxyalkyl groups with a different spacer length compared to carboxymethyl groups. The reaction is typically carried out in a mild alkaline medium. nih.gov The Michael addition is a versatile reaction, and its application in creating novel chitosan derivatives with tailored properties is an area of ongoing research. wikipedia.orgmasterorganicchemistry.com

Regioselective Functionalization and Degree of Substitution Control

Achieving selective O-carboxymethylation is often desired to preserve the primary amino groups for further modifications or for specific biological interactions. Several strategies have been developed to favor substitution on the hydroxyl groups of chitosan.

One of the primary methods involves protecting the amino groups before the carboxymethylation reaction. However, a more direct approach is to manipulate the reaction conditions of direct alkylation. As mentioned earlier, carrying out the reaction at lower temperatures (e.g., room temperature or in a cold bath) has been shown to predominantly yield O-carboxymethylchitosan. unesp.brredalyc.org This is attributed to the higher reactivity of the hydroxyl groups under these conditions compared to the amino groups.

The pH of the reaction medium also plays a significant role. It has been demonstrated that under specific pH ranges (e.g., pH 8.5-11) in a heterogeneous system, O-substitution is favored. analis.com.my This is because at a moderately alkaline pH, the hydroxyl groups are sufficiently deprotonated to become reactive nucleophiles, while a significant portion of the amino groups may remain protonated and thus less reactive.

An optimized protocol for achieving a high degree of O-carboxymethylation has been reported for N-trimethyl chitosan, a derivative where the amino group is already quaternized. This pre-modification of the amino group naturally directs the carboxymethylation to the hydroxyl groups, resulting in a high rate of O-carboxymethylation. nih.govresearchgate.net

Table 2: Summary of Strategies for O-Carboxymethylation Selectivity

StrategyPrincipleKey ParametersReference(s)
Low Temperature Reaction Lowering the reaction temperature reduces the reactivity of the amino group relative to the hydroxyl groups.Temperature control (e.g., room temperature or below) unesp.brredalyc.org
pH Control Maintaining a specific alkaline pH range (e.g., 8.5-11) can favor the deprotonation and reaction of hydroxyl groups.pH of the reaction medium analis.com.my
N-Protection/Modification Blocking the amino groups prior to carboxymethylation ensures reaction occurs at the hydroxyl sites.Use of protecting groups or starting with N-modified chitosan nih.govresearchgate.net

Selective N-carboxymethylation is primarily achieved through the reductive alkylation pathway as described in section 2.1.2. The reaction of chitosan with glyoxylic acid to form a Schiff base, followed by reduction, is a highly efficient and selective method for introducing carboxymethyl groups onto the amino positions. unesp.brredalyc.org The degree of N-substitution can be controlled by adjusting the molar ratio of glyoxylic acid to the amino groups of chitosan.

In direct alkylation, N-carboxymethylation is favored at higher temperatures and under highly alkaline conditions. For instance, it has been reported that at pH 14, N-substitution becomes the predominant reaction. analis.com.my This is because under strongly basic conditions, the amino groups are fully deprotonated and become highly nucleophilic. Furthermore, some studies have suggested that the use of specific catalysts or reaction media can influence the N/O selectivity. For example, the addition of potassium iodide has been explored in the synthesis of carboxymethyl chitosan, although its precise effect on regioselectivity requires further elucidation. mdpi.com

Control over N,O-Carboxymethylation

The synthesis of carboxymethylchitosan can be directed to favor substitution at the amino (-NH2) group (N-carboxymethylation), the hydroxyl (-OH) groups (O-carboxymethylation), or both (N,O-carboxymethylation) by carefully controlling the reaction conditions. iaamonline.orgscielo.brunesp.br The reactive sites for carboxymethylation on the chitosan chain are the primary and secondary hydroxyl groups and the primary amino group. unesp.br The selectivity of the reaction is highly dependent on the alkalinity of the reaction medium and the temperature. iaamonline.orgscielo.br

In mildly alkaline environments with a pH of approximately 8.0-8.5, the reaction primarily occurs at the more reactive amino groups, leading to N-substituted products. iaamonline.org Conversely, to achieve predominantly O-carboxymethylation, the reaction is typically conducted at lower temperatures, such as room temperature, in a suspension of isopropanol and water with sodium hydroxide. scielo.brunesp.brresearchgate.net

Simultaneous N,O-carboxymethylation is generally achieved under conditions of high alkali concentration (e.g., greater than 25% aqueous NaOH) and elevated temperatures. iaamonline.orgscielo.brunesp.br Under these strong alkaline conditions, both the hydroxyl and amino groups are activated for etherification. Research has indicated a general order of reactivity for the different sites on the chitosan monomer, with the hydroxyl group at the C6 position being the most reactive, followed by the hydroxyl group at the C3 position, and finally the amino group at the C2 position (OH-6 > OH-3 > NH2-2). iaamonline.org

Target ProductKey Reaction ConditionsPrimary Substitution Site(s)
N-Carboxymethylchitosan Mildly alkaline medium (pH 8.0-8.5) iaamonline.orgC2-NH2 Group iaamonline.org
O-Carboxymethylchitosan Lower temperatures (e.g., room temperature) scielo.brunesp.brresearchgate.netC3-OH and C6-OH Groups iaamonline.org
This compound High alkali concentration (>25% NaOH) and higher temperatures iaamonline.orgscielo.brC2-NH2, C3-OH, and C6-OH Groups iaamonline.org

Influence of Reaction Parameters on Synthesis Outcomes

The successful synthesis of this compound with desired characteristics, such as the degree of substitution (DS) and solubility, is critically dependent on the careful management of several reaction parameters.

Alkali Concentration and Type (e.g., NaOH concentration)

The concentration of the alkali, most commonly sodium hydroxide (NaOH), is a determining factor for the degree of substitution. iaamonline.orgugm.ac.id The alkali serves to activate the chitosan by disrupting its crystalline structure and deprotonating the hydroxyl and amino groups, making them available for reaction with the carboxymethylating agent. nih.gov

Research indicates that the DS of carboxymethylation is strongly dependent on the NaOH concentration. iaamonline.orgjapsonline.com Studies have shown that the DS tends to increase with NaOH concentration up to an optimal point, after which it may decrease. nih.govmdpi.com For instance, one study reported that the DS increased with NaOH solution concentration up to 50% (w/v) but saw a decrease at concentrations above 60% (w/v). mdpi.com Another investigation identified the optimum NaOH concentration as 40% (w/v) for achieving a high degree of substitution. ugm.ac.idresearchgate.net The choice of alkali concentration directly impacts the swelling of chitosan, which in turn affects the accessibility of the reactive sites to the etherifying agent. iaamonline.org

NaOH Concentration (% w/v)Observed OutcomeReference
20% Resulted in the optimum yield for carboxymethyl cellulose (B213188) from banana stem. nih.gov nih.gov
25% Provided the optimum yield for carboxymethyl cellulose from banana peel. nih.gov nih.gov
40% Identified as the optimum concentration for achieving a high degree of substitution. ugm.ac.idresearchgate.net ugm.ac.idresearchgate.net
40-50% Commonly reported range for activating chitosan for N,O-carboxymethylation. iaamonline.org iaamonline.org
50% Found to be an optimum concentration, providing a DS of 50%. japsonline.com DS increased up to this concentration. mdpi.com japsonline.commdpi.com
>60% A decrease in the degree of substitution was observed. mdpi.com mdpi.com

Temperature Profiles

Reaction temperature significantly influences the rate of reaction, the degree of substitution, and the selectivity between N- and O-carboxymethylation. iaamonline.orgunesp.br Higher temperatures generally accelerate the reaction but can also promote side reactions or degradation if not properly controlled.

Different studies have identified various optimal temperatures, suggesting that the ideal temperature profile may depend on other reaction parameters like alkali concentration and reactant ratios. For example, one study concluded that the optimal reaction temperature was 60°C. ugm.ac.id Another investigation exploring etherification temperatures of 60°C, 75°C, and 90°C found that the best product characteristics, including the highest degree of substitution (0.86), were achieved at 90°C. researchgate.net

It is also established that temperature plays a crucial role in determining the site of substitution. Reactions carried out at room temperature predominantly yield O-carboxymethylchitosan, whereas higher temperatures favor the formation of N- and N,O-carboxymethylchitosan. scielo.brunesp.brresearchgate.net The typical temperature range reported for the synthesis is between 0°C and 60°C. iaamonline.org

Temperature (°C)Observed OutcomeReference
Room Temperature Predominantly yields O-carboxymethylchitosan. scielo.brunesp.brresearchgate.net scielo.brunesp.brresearchgate.net
50°C Resulted in water-soluble carboxymethylchitosan. japsonline.com japsonline.com
60°C Identified as the optimum reaction temperature in one study. ugm.ac.id ugm.ac.id
80°C Found to be the optimum temperature in a study optimizing for solubility. researchgate.net researchgate.net
90°C Produced the best characteristics, including the highest DS (0.86) and yield (209.50%). researchgate.net researchgate.net

Solvent Systems and Ratios (e.g., Water/Isopropanol)

The solvent system is critical in the heterogeneous synthesis of this compound. Since chitosan is insoluble in the alkaline medium required for the reaction, an organic solvent is used as a slurry medium to disperse the chitosan particles and facilitate a more uniform reaction. iaamonline.org Isopropanol is widely used for this purpose, often in combination with water. iaamonline.orgredalyc.org

The ratio of water to isopropanol in the solvent system can significantly affect the reaction outcome. The presence of water is necessary for dissolving the alkali and the monochloroacetic acid, but an excess can hinder the reaction. It has been observed that as the proportion of water in the water/isopropanol solvent increases, the degree of carboxymethylation decreases. iaamonline.org This is attributed to the fact that the carboxymethyl chitosan formed can swell excessively in water, creating a jelly-like coating on the surface of the chitosan particles that inhibits further reaction. iaamonline.org Quantitative yields have been reported when the ratio of water to isopropanol is maintained between 1:1 and 1:4. iaamonline.org

Reactant Ratios (e.g., Chitosan:Monochloroacetic Acid)

The molar ratio between the repeating unit of chitosan and the carboxymethylating agent, monochloroacetic acid, is a commanding factor that influences both the degree of substitution and the selectivity of the substitution. iaamonline.orgscielo.br Increasing the concentration of monochloroacetic acid relative to chitosan generally leads to a higher degree of substitution, as more reagent is available to react with the activated sites on the polymer chain. redalyc.orgscielo.br

Studies have explored a wide range of ratios. For low DS values, a 1:1 ratio of amine to acid may be used, while achieving higher DS values often requires ratios up to 1:4 or higher. iaamonline.org In one study, two different chitosan-to-monochloroacetic acid molar ratios, 1:4.3 and 1:8.6, were investigated. redalyc.orgscielo.br The results showed a clear trend: increasing the molar ratio from 1:4.3 to 1.8.6, while keeping the reaction time constant, led to a significant increase in the average degree of substitution. redalyc.orgscielo.br For example, after 10 hours of reaction, the DS increased from 1.05 to 1.44 when the acid ratio was increased. scielo.br

Chitosan:Monochloroacetic Acid Molar RatioReaction Time (h)Average Degree of Substitution (DS)Reference
1:4.330.52 scielo.br
1:4.350.70 scielo.br
1:4.370.88 scielo.br
1:4.3101.05 scielo.br
1:8.671.29 scielo.br
1:8.6101.44 scielo.br

Advanced Characterization Techniques and Structural Elucidation for O,n Carboxymethylchitosan Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in verifying the chemical modification of chitosan (B1678972) and determining the sites of carboxymethyl substitution.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and is widely used to confirm the successful synthesis of O,N-CMCS. The introduction of carboxymethyl groups onto the chitosan backbone results in distinct changes in the FTIR spectrum compared to the unmodified chitosan.

Key spectral changes indicating the formation of O,N-CMCS include the appearance of a strong absorption peak between 1597 and 1650 cm⁻¹, which is attributed to the asymmetric stretching vibration of the carboxyl group (-COOH). This peak often overlaps with the N-H bending vibration of the primary amine. rsc.orgresearchgate.net Another significant peak appears in the region of 1401-1414 cm⁻¹, corresponding to the symmetric stretching vibration of the -CH₂COOH group. rsc.orgresearchgate.net

The broad absorption band observed in the 3200-3500 cm⁻¹ range in both chitosan and O,N-CMCS is due to the stretching vibrations of O-H and N-H bonds. rsc.orgnih.gov However, in O,N-CMCS, this band may become broader and more intense due to the presence of the hydroxyl group from the introduced carboxyl moiety. Additionally, the stretching vibrations of C-H bonds are observed in the 2867-2923 cm⁻¹ region. rsc.org The presence of C-O and C-O-C stretching is indicated by peaks in the 1029-1154 cm⁻¹ range. rsc.org The successful carboxymethylation process occurring at both the –OH and –NH2 groups of chitosan is confirmed by these characteristic spectral changes. researchgate.netrsc.org

Table 1: Characteristic FTIR Peaks for O,N-Carboxymethylchitosan

Wavenumber (cm⁻¹)AssignmentReference
3200-3500O-H and N-H stretching rsc.orgnih.gov
2867-2923C-H stretching rsc.org
1597-1650Asymmetric stretching of -COOH (overlaps with N-H bend) rsc.orgresearchgate.net
1401-1414Symmetric stretching of -CH₂COOH rsc.orgresearchgate.net
1029-1154C-O and C-O-C stretching rsc.org

NMR spectroscopy provides detailed information about the molecular structure of O,N-CMCS, allowing for the determination of the degree and position of carboxymethyl substitution. nih.gov

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of O,N-CMCS, new signals appear that are absent in the spectrum of chitosan. The protons of the methylene (B1212753) group in the O-substituted carboxymethyl group (-O-CH₂-COO⁻) typically resonate between 4.2 and 4.6 ppm. rsc.orgresearchgate.net The signal for the methylene protons of the N-substituted carboxymethyl group (-NH-CH₂-COO⁻) is found in the range of 3.1 to 3.5 ppm. rsc.orgscielo.brresearchgate.net The appearance of signals around 3.9 ppm can be attributed to the protons of N,N-dicarboxymethyl groups. rsc.org The complexity of the ¹H-NMR spectrum of O,N-CMCS compared to chitosan is a clear indication of the structural modifications introduced by carboxymethylation. researchgate.net

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum further confirms the carboxymethylation of chitosan. The introduction of carboxymethyl groups leads to the appearance of new signals and shifts in existing ones. The signal for the carbon of the methylene group in the carboxymethyl substituent (-CH₂-) typically appears in the spectrum. Furthermore, the signals for the carbons of the glucopyranose ring are affected by the substitution. For instance, the C1 signal in chitosan is shifted downfield in O,N-CMCS due to the electron-withdrawing effect of the carboxymethyl groups. scielo.br The complex spectrum of O,N-CMCS often shows split signals compared to the simpler spectrum of chitosan, reflecting the various possible substitution patterns. scielo.br

Table 2: Key ¹H-NMR Chemical Shifts for this compound

Chemical Shift (ppm)AssignmentReference
4.2 - 4.6Protons of -CH₂-COO⁻ at O-position rsc.orgresearchgate.net
3.1 - 3.5Protons of -CH₂-COO⁻ at N-position rsc.orgscielo.brresearchgate.net
~3.9Protons of N,N-dicarboxymethyl groups rsc.org

UV-Vis spectroscopy can be used to monitor the dispersion of materials like oxidized multi-walled carbon nanotubes (oMWCNTs) in an aqueous solution of O,N-CMCS. rsc.org While O,N-CMCS itself does not have strong chromophores in the UV-Vis range, its interaction with other substances can lead to observable spectral changes. For instance, the characteristic peak of dispersed oMWCNTs has been shown to downshift when dispersed by N,O-CMCS, indicating an interaction between the two components. rsc.org This technique is also employed to determine the degree of N-acetylation in chitin (B13524) and chitosan, based on the absorbance of the N-acetyl group. semanticscholar.orgnih.gov

Morphological and Microstructural Characterization

Microscopic techniques are essential for visualizing the surface morphology and internal structure of O,N-CMCS derivatives at the micro- and nanoscale.

SEM is employed to investigate the surface morphology of O,N-CMCS. Studies have shown that the carboxymethylation process can alter the surface texture of chitosan. Unmodified chitosan often presents a relatively smooth and non-porous surface. researchgate.net In contrast, O,N-CMCS can exhibit a more porous and sometimes fibrous or rougher surface structure. researchgate.netunesp.br The specific morphology can be influenced by the synthesis conditions and the degree of substitution. SEM analysis is valuable for understanding how these morphological changes might affect the material's properties, such as its swelling behavior and interaction with other substances.

TEM provides higher resolution images than SEM, allowing for the visualization of the internal structure and nanoscale features of O,N-CMCS materials. TEM has been used to confirm the purity of oxidized multi-walled carbon nanotubes after treatment and their individual dispersion within an O,N-CMCS solution. rsc.org In the context of nanoparticle formation, TEM can reveal the size and shape of O,N-CMCS-based nanoparticles. For example, TEM images have shown that carboxymethylchitosan can form spherical nanoparticles with diameters in the nanometer range. nih.gov This technique is crucial for characterizing nanostructures and understanding how O,N-CMCS acts as a stabilizing or dispersing agent.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a critical technique for elucidating the crystalline structure of polymers. In the context of this compound (O,N-CMCS), XRD analysis reveals significant structural changes compared to the original chitosan backbone. Chitosan typically exhibits a semi-crystalline structure with distinct diffraction peaks. Commonly, two main crystalline peaks are observed at 2θ values of approximately 10° and 20°. researchgate.net These peaks are attributed to the regular and ordered arrangement of the polymer chains, which is maintained by strong intermolecular and intramolecular hydrogen bonds between hydroxyl and amino groups. researchgate.net

The process of carboxymethylation introduces carboxymethyl groups onto the amino (-NH2) and hydroxyl (-OH) groups of the chitosan molecule. This chemical modification leads to a significant disruption of the original hydrogen bonding network. researchgate.net Consequently, the highly ordered crystalline structure of chitosan is disturbed, resulting in a more amorphous structure for O,N-CMCS.

XRD patterns of this compound reflect this change in crystallinity. The characteristic peak at approximately 10° often disappears, and the peak around 20° becomes broader and less intense. researchgate.net This alteration indicates a decrease in the crystalline regularity of the polymer. Research has shown a direct correlation between the degree of substitution (DS) and the crystallinity of the resulting derivative; as the DS of carboxymethyl groups increases, the crystallinity and ordered arrangement of the polymer chains decrease further. researchgate.net This is because a higher number of substituted groups leads to greater disruption of the hydrogen bonds responsible for maintaining the crystalline lattice. researchgate.net

The reduction in crystallinity has profound implications for the physicochemical properties of this compound, most notably its solubility. The disruption of the rigid, crystalline structure allows water molecules to penetrate and hydrate (B1144303) the polymer chains more effectively, leading to the enhanced water solubility of O,N-CMCS compared to the parent chitosan, which is only soluble in acidic solutions.

Table 1: Comparative XRD Peak Data for Chitosan and this compound

Compound Approximate 2θ Peak Positions Interpretation
Chitosan 10°, 20° Semi-crystalline structure with strong intermolecular hydrogen bonding. researchgate.net

Thermal and Rheological Characterization Methods

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to investigate the thermal transitions of polymers as a function of temperature. DSC thermograms for this compound typically show two primary thermal events: a broad endothermic peak followed by an exothermic peak at higher temperatures. researchgate.netresearchgate.net

The initial endothermic event, generally observed between 90°C and 150°C, corresponds to the evaporation of water molecules bound to the hydrophilic polymer. researchgate.netresearchgate.net The enthalpy of this endothermic peak has been found to increase with a higher degree of carboxymethylation. This suggests that the introduction of hydrophilic carboxymethyl and amine groups, along with the increased amorphousness of the structure, enhances the polymer's water-holding capacity. researchgate.netscribd.com

The second event is an exothermic peak that signifies the thermal decomposition of the polymer. For chitosan, this peak is often observed around 300°C. researchgate.net In this compound derivatives, the decomposition temperature may be altered depending on the degree of substitution. Despite the presence of a significant amorphous component, a distinct glass transition temperature (Tg) is generally not observed in the DSC thermograms of carboxymethyl derivatives. researchgate.netresearchgate.net This is likely because the temperature at which the glass transition would occur is higher than the polymer's decomposition temperature, preventing its determination. researchgate.net

Table 2: Typical Thermal Events for this compound in DSC Analysis

Thermal Event Approximate Temperature Range (°C) Associated Process
Endotherm 90 - 150 Water evaporation. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability of this compound by measuring mass loss as a function of temperature. The TGA curve for O,N-CMCS typically displays a multi-stage degradation profile.

The first stage, occurring from approximately 40°C to 150°C, is characterized by an initial weight loss attributed to the loss of absorbed and bound water (dehydration). scielo.br The second and major stage of weight loss begins at higher temperatures and corresponds to the thermal degradation of the polysaccharide structure, including the depolymerization of the pyranose ring. scielo.brnih.gov A final, slower decomposition stage may occur at temperatures above 500°C, related to the breakdown of the carboxylic groups and glucosamine (B1671600) units. scielo.br

Crucially, TGA studies have demonstrated that the thermal stability of chitosan decreases following carboxymethylation. researchgate.net There is an inverse relationship between the degree of substitution (DS) and the onset temperature of degradation. For instance, native chitosan might have a degradation onset of around 251.5°C, whereas an O,N-CMCS derivative with a DS of 72.5% can exhibit a lower degradation onset at approximately 166°C. researchgate.net This reduced thermal stability is attributed to the disruption of the stable crystalline structure of chitosan by the introduction of carboxymethyl groups, making the polymer more susceptible to thermal decomposition. nih.gov

Table 3: Degradation Onset Temperatures for Chitosan and O,N-CMCS with Varying DS

Sample Degree of Substitution (DS) Onset of Degradation (°C)
Native Chitosan - ~ 251.5
O,N-CMCS 53.4% ~ 189.9
O,N-CMCS 62.0% ~ 169.5
O,N-CMCS 72.5% ~ 166.0

(Data sourced from research by Jayakumar et al.) researchgate.net

Viscometry and Rheological Behavior Studies

The rheological properties of this compound solutions are fundamental to its application in various fields. Aqueous solutions of O,N-CMCS typically exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior. icm.edu.plbiomaterials.pl This means that the apparent viscosity of the solution decreases as the applied shear rate increases. This behavior is characteristic of many polymer solutions where the entangled polymer chains align in the direction of flow under shear, reducing flow resistance.

The viscosity of O,N-CMCS solutions is significantly influenced by several factors, including the polymer concentration, degree of substitution (DS), pH, and temperature. Studies have shown that the viscosity increases sharply with an increase in both polymer concentration and the degree of substitution. aip.org A higher DS leads to greater chain extension and intermolecular repulsion between the negatively charged carboxylate groups, resulting in a larger hydrodynamic volume and consequently higher viscosity. japsonline.com

The viscoelastic properties of O,N-CMCS solutions can be characterized by the storage modulus (G') and loss modulus (G"). Research indicates that these solutions often exhibit predominantly viscous (liquid-like) behavior, where G" is greater than G'. aip.org The addition of other substances, such as glycerin, to O,N-CMCS solutions can further increase the apparent shear viscosity due to intermolecular interactions. icm.edu.pl The relationship between shear stress and shear rate for these solutions can often be described by the Ostwald-de Waele (power-law) model, with a flow behavior index (n) of less than 1, confirming their pseudoplastic nature. icm.edu.pl

Compositional and Quantitative Analysis

Titrimetric Methods for Degree of Substitution

The degree of substitution (DS) is a paramount parameter for this compound, as it defines the number of carboxymethyl groups introduced per glucosamine monomer unit and dictates the polymer's properties, such as solubility and viscosity. Titrimetric methods are classical, reliable, and widely used for the quantitative determination of the DS. researchgate.netaip.org

The most common approach is an acid-base back-titration method. dergipark.org.tr The procedure generally involves the following steps:

The sodium salt form of this compound (the typical product of synthesis) is converted to its free acid form. This is achieved by treating a known weight of the polymer with a measured excess of a strong acid, such as hydrochloric acid (HCl). dergipark.org.tr

The mixture is stirred to ensure complete protonation of all carboxylate groups (-COO⁻Na⁺ to -COOH) and any unreacted amino groups (-NH₂ to -NH₃⁺).

The unreacted excess acid is then titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), using a suitable indicator like phenolphthalein (B1677637) or by monitoring the pH change potentiometrically. dergipark.org.trnih.gov

By knowing the initial amount of acid added and the amount consumed in the back-titration, the quantity of acid that reacted with the polymer can be calculated. This value is then used to determine the number of carboxyl groups, and subsequently, the degree of substitution. nih.gov Potentiometric titration can provide a detailed curve with distinct equivalence points, which helps in reaffirming the species present and calculating the DS more precisely. buct.edu.cn

Table 4: Mentioned Compound Names

Compound Name
This compound
Chitosan
Monochloroacetic acid
Sodium hydroxide
Hydrochloric acid

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. In the context of this compound, it serves as a crucial method to confirm the successful incorporation of carboxymethyl groups onto the chitosan backbone. The analysis typically focuses on the weight percentages of carbon (C), hydrogen (H), and nitrogen (N).

The introduction of carboxymethyl groups (-CH2COOH) into the chitosan structure inherently alters the elemental composition. Specifically, the carbon and oxygen content increases, while the relative nitrogen content decreases. By comparing the elemental analysis data of the parent chitosan with that of the modified this compound, researchers can quantify the degree of substitution (DS), which is a critical parameter influencing the physicochemical and biological properties of the derivative. A higher degree of deacetylation in the original chitosan is associated with a higher nitrogen content and a lower carbon content. nanobioletters.com The theoretical C/N ratio for fully N-deacetylated chitosan is 5.145, while for fully N-acetylated chitin, it is 6.861. nanobioletters.com

The following table presents typical elemental analysis data for the parent compound, chitosan.

Table 1: Elemental Analysis Data for Chitosan

Element Weight Percentage (%)
Carbon (C) ~40%
Hydrogen (H) ~7.5%

Note: These are approximate values for chitosan; the exact composition can vary based on the source and degree of deacetylation. nanobioletters.com

Gel Permeation Chromatography (GPC) for Molecular Weight

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight and molecular weight distribution of polymers. shimadzu.com For this compound, GPC provides essential information about the average molecular weight and the distribution of polymer chain sizes, which significantly influence its properties such as viscosity, solubility, and biological activity.

In GPC, a solution of the polymer is passed through a column packed with porous gel beads. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. By calibrating the column with standards of known molecular weight (e.g., pullulan for polysaccharides), a calibration curve of log(molecular weight) versus elution time can be generated. This allows for the determination of several key parameters for the this compound sample. lcms.cz

Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain, thus giving more significance to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample (all molecules have the same chain length), while higher values indicate a broader distribution of chain lengths.

Research has shown the utility of GPC in characterizing carboxymethyl chitosan (CMC) under various conditions. For instance, the effect of sterilization methods, such as electron beam irradiation, on the molecular weight of CMC has been investigated using GPC. The results indicate that the molecular weight and its distribution can be influenced by such processing steps. acs.org

The following interactive table presents GPC data for carboxymethyl chitosan (CMC) samples subjected to different doses of irradiation, illustrating the detailed findings that can be obtained from this technique.

Table 2: GPC Analysis of Carboxymethyl Chitosan (CMC) After Irradiation

Irradiation Dose (kGy) Mn ( g/mol ) Mw ( g/mol ) Mw/Mn (PDI)
0 103,100 200,900 1.949
15 118,100 196,100 1.660

Data sourced from a study on the effects of electron beam irradiation on lyophilized carboxymethyl chitosan. acs.org

This data reveals that irradiation can cause slight changes in the molecular weight and polydispersity of CMC. Such detailed characterization is vital for ensuring the quality and consistency of this compound derivatives for their intended applications. acs.org

Modification and Functionalization Strategies of O,n Carboxymethylchitosan for Enhanced Research Applications

Covalent Grafting and Derivatization

Covalent grafting is a powerful method to introduce specific functionalities onto the O,N-CMCS backbone. This involves the formation of stable covalent bonds between the polymer and the desired functional molecules, leading to derivatives with tailored chemical and biological properties.

Grafting with Phenolic Acids (e.g., Gallic Acid)

The covalent attachment of phenolic acids, such as gallic acid (GA), to O,N-carboxymethylchitosan has been explored to enhance its antioxidant properties. researchgate.netresearchgate.net The grafting process can be mediated by free radicals or through carbodiimide (B86325) chemistry, which facilitates the formation of an amide bond between the amino groups of O,N-CMCS and the carboxyl groups of gallic acid. researchgate.netchula.ac.th

Studies have demonstrated that the successful grafting of gallic acid onto the O,N-CMCS backbone significantly improves its free radical scavenging activity. researchgate.netresearchgate.net For instance, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of O-CMCS was markedly enhanced after being grafted with GA. researchgate.net Spectroscopic analyses, including UV-vis, Fourier-transform infrared (FTIR), and proton nuclear magnetic resonance (¹H NMR), have confirmed the successful conjugation, showing characteristic peaks of both the polysaccharide and the phenolic acid. researchgate.netresearchgate.net The grafting ratio, which indicates the amount of gallic acid attached to the polymer, can be quantified and has been reported to be as high as 60.8 mg of gallic acid equivalent per gram of the conjugate. researchgate.net

Parameter O-carboxymethylchitosan (O-CMCS) Gallic Acid-grafted-O-CMCS (GA-g-CMCS) Reference
Grafting RatioN/A60.8 mg GAE/g researchgate.net
DPPH Radical Scavenging ActivityLowerSignificantly Improved researchgate.net
Reducing PowerLowerRemarkably Improved researchgate.net

Poly(ethylene glycol) (PEG) Grafting

Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer that is often grafted onto other molecules to improve their water solubility, stability, and pharmacokinetic profiles. researchgate.netmdpi.comresearchgate.net The process of attaching PEG chains, known as PEGylation, has been applied to this compound to create copolymers with enhanced properties. researchgate.netspringerprofessional.de

The synthesis of O-carboxymethylchitosan-graft-methoxy poly(ethylene glycol) (OCMCS-g-MPEG) copolymers can be achieved through reductive N-alkylation. researchgate.netspringerprofessional.de This method results in a PEGylated polyampholyte that is soluble in water across the entire pH range. researchgate.netspringerprofessional.de The degree of substitution (DS) of PEG on the O,N-CMCS backbone can be controlled, which in turn influences the physicochemical properties of the resulting copolymer, such as its isoelectric point (IEP) and hydrodynamic behavior. researchgate.netspringerprofessional.de As the DS of PEG increases, the pH at the isoelectric point (pH(IEP)) of the copolymer decreases. researchgate.net

Property Effect of PEG Grafting Reference
Water SolubilitySoluble over the entire pH range researchgate.netspringerprofessional.de
Isoelectric Point (IEP)Decreases with increasing degree of substitution researchgate.net
Hydrodynamic BehaviorAffected by degree of substitution and pH researchgate.net

Other Functional Group Introductions (e.g., Quinoline (B57606) Groups, Imidazolyl Groups)

Beyond phenolic acids and PEG, other functional moieties have been introduced onto the O,N-CMCS backbone to impart specific functionalities.

Quinoline Groups: The introduction of quinoline groups to carboxymethylchitosan derivatives has been shown to enhance their antioxidant capabilities. nih.govresearchgate.net A series of novel carboxymethylchitosan derivatives bearing quinoline groups have been synthesized and characterized. nih.govresearchgate.net In vitro antioxidant assays, including DPPH radical scavenging, superoxide (B77818) anion radical scavenging, and hydroxyl radical scavenging, demonstrated that the incorporation of quinoline moieties significantly improved the radical scavenging ability of the parent carboxymethylchitosan. nih.govresearchgate.net For instance, N,O-CMCS derivatives bearing quinoline groups exhibited DPPH radical scavenging activity of over 70% and superoxide anion radical scavenging activity reaching more than 90% at a concentration of 1.6 mg/mL. researchgate.net

Imidazolyl Groups: The synthesis of N-imidazolyl-O-carboxymethylchitosan (IOCMCS) has been reported as a strategy to improve the gene delivery capabilities of chitosan (B1678972) derivatives. nih.govuq.edu.au The introduction of imidazolyl groups enhances the solubility of the polymer over a wide pH range (4–10) and improves its ability to bind with plasmid DNA. nih.govuq.edu.au The degree of imidazolyl substitution has been found to be a critical factor influencing the transfection efficiency. nih.gov These modifications result in a promising non-viral gene delivery vector with high solubility, strong gene binding capacity, and low cytotoxicity. nih.govuq.edu.au

Functional Group Resulting Property Enhancement Key Findings Reference
Quinoline GroupsAntioxidant ActivityDPPH radical scavenging over 70%; Superoxide anion scavenging over 90% at 1.6 mg/mL. nih.govresearchgate.net
Imidazolyl GroupsGene DeliveryEnhanced solubility (pH 4-10); Strong DNA binding; Transfection efficiency dependent on substitution degree. nih.govuq.edu.au

Cross-linking Methodologies for this compound Hydrogels and Scaffolds

Cross-linking is a crucial process for transforming soluble this compound chains into insoluble, three-dimensional hydrogel networks or porous scaffolds. These structures are highly valuable in biomedical applications for their ability to absorb large amounts of water and provide a supportive environment for cells. Cross-linking can be achieved through either chemical or physical methods.

Chemical Cross-linking (e.g., Glutaraldehyde (B144438), Genipin (B1671432), Hexamethylene Diisocyanate)

Chemical cross-linking involves the formation of stable, covalent bonds between the polymer chains, resulting in robust and durable hydrogels. Various chemical cross-linking agents have been utilized with carboxymethylchitosan.

Glutaraldehyde (GA): Glutaraldehyde is a widely used cross-linker that reacts with the primary amino groups of O,N-CMCS to form Schiff base linkages. researchgate.netnih.gov This reaction leads to the formation of a three-dimensional network. researchgate.net The resulting hydrogels have been investigated for applications such as ophthalmic drug delivery, where they can exhibit pH and temperature-sensitive swelling behavior. researchgate.net

Genipin: Genipin, a natural cross-linking agent derived from the fruit of Gardenia jasminoides, is known for its lower cytotoxicity compared to many synthetic cross-linkers. springerprofessional.deresearchgate.net It reacts with the amino groups of O,N-CMCS to form blue-colored, fluorescent hydrogels. researchgate.net Genipin-crosslinked carboxymethylchitosan hydrogels have been explored for tissue engineering applications, including bone and cartilage regeneration. researchgate.net The concentration of genipin can be varied to control the cross-linking degree, which in turn affects the degradation rate and mechanical properties of the resulting scaffolds. springerprofessional.deresearchgate.net

Hexamethylene Diisocyanate (HDI): Hexamethylene diisocyanate is another chemical cross-linker that has been used to prepare this compound-based hydrogels. researchgate.netnih.gov The cross-linking reaction with HDI can be performed in an aqueous environment. researchgate.netnih.gov Studies comparing hydrogels from chitosan and carboxymethylchitosan cross-linked with HDI have shown that the carboxymethylchitosan-based hydrogels exhibit a significantly higher water absorption capacity, with swelling ratios reaching up to 64, compared to approximately 15 for chitosan-based hydrogels. researchgate.netnih.gov

Cross-linking Agent Reaction Mechanism Key Properties of Hydrogel/Scaffold Reference
GlutaraldehydeSchiff base formation with amino groupspH and thermo-sensitive swelling researchgate.net
GenipinReaction with amino groupsLower cytotoxicity, controlled degradation springerprofessional.deresearchgate.net
Hexamethylene DiisocyanateReaction with functional groupsHigh water absorption capacity researchgate.netnih.gov

Physical Cross-linking

Physical cross-linking involves the formation of networks through non-covalent interactions, such as ionic interactions, hydrogen bonding, or physical entanglements. These methods avoid the use of potentially toxic chemical cross-linking agents.

One common method for the physical cross-linking of this compound is through ionic interactions . This can be achieved by blending O,N-CMCS, which is anionic due to its carboxyl groups, with a cationic polymer or multivalent cations. For example, hydrogel beads have been prepared by dropping an aqueous solution of alginate and N,O-carboxymethylchitosan into a calcium chloride solution. uq.edu.au The Ca²⁺ ions induce ionic cross-linking between the carboxyl groups of both alginate and N,O-CMCS, forming a stable hydrogel network. researchgate.netuq.edu.au These physically cross-linked hydrogels are often pH-sensitive, swelling more in neutral or basic conditions due to the electrostatic repulsion between the ionized carboxyl groups. uq.edu.au This property makes them suitable for applications like the oral delivery of protein drugs. uq.edu.au

Another physical cross-linking technique is the freeze-thaw method . This process involves subjecting an aqueous solution of the polymer to cycles of freezing and thawing. semanticscholar.org During the freezing stage, ice crystals form, leading to the concentration of polymer chains in the unfrozen regions and promoting the formation of intermolecular hydrogen bonds and physical entanglements, which act as cross-linking points. semanticscholar.org This method has been used to prepare hydrogels from blends of chitosan and polyvinyl alcohol (PVA), resulting in materials with enhanced crystallinity and thermal stability.

Method Mechanism Key Features Reference
Ionic Cross-linkingElectrostatic interactions with multivalent cations (e.g., Ca²⁺)pH-sensitive swelling, avoids chemical cross-linkers researchgate.netuq.edu.au
Freeze-ThawFormation of intermolecular hydrogen bonds and physical entanglements during freeze-thaw cyclesIncreased crystallinity and thermal stability semanticscholar.org

Enzymatic Cross-linking

Enzymatic cross-linking presents a biocompatible and mild method for modifying this compound, avoiding the use of potentially toxic chemical cross-linking agents. Enzymes such as laccase can be used to create hydrogels with improved stability. researchgate.net In one study, carboxymethylchitosan hydrogels were cross-linked with catechin (B1668976) in the presence of the enzyme laccase. researchgate.net This process forms a highly viscous gel within 48 hours. researchgate.net The resulting enzymatically cross-linked hydrogel demonstrates enhanced stability, making it suitable for applications like tissue substitution. researchgate.net

Thermal analysis of the enzymatically cross-linked carboxymethylchitosan provides insight into its structural changes. Differential Scanning Calorimetry (DSC) of the uncross-linked material shows three main thermal events, which are attributed to polymerization, the breaking of electrostatic interactions, and material decomposition. researchgate.net

Thermal EventTemperature (°C)Enthalpy (J g⁻¹)Possible Process
1167.2+523.3Polymerization
2269.1-35.0Breaking of electrostatic interactions
3333.3-17.6Decomposition

Radiation Cross-linking

Radiation cross-linking is a clean and effective technique for preparing this compound hydrogels without the need for chemical initiators or cross-linkers. ekb.eg This method utilizes ionizing radiation, such as gamma rays or electron beams, to generate free radicals on the polymer chains, which then combine to form a three-dimensional network. ekb.egmdpi.com

The properties of the resulting hydrogel, such as gel fraction and swelling capacity, are highly dependent on parameters like the radiation dose and the concentration of the polymer solution. ekb.egresearchgate.net For instance, efficient cross-linking of this compound using γ-radiation has been achieved, with the maximum swelling percentage obtained at a 20 kGy irradiation dose. ekb.eg It has been noted that this compound typically requires high concentrations in water (over 10%) to undergo radiation-initiated cross-linking. researchgate.net The radiolysis of water, induced by the radiation, generates active species that facilitate the formation of macroradicals on the O,N-CMCS chains, leading to the cross-linked structure. ekb.eg However, these active radicals can also cause scission of the main polymer chain, particularly attacking the β-(1–4) glycosidic bonds, which can lead to some degradation alongside cross-linking. ekb.eg

Self-Assembly Mechanisms (e.g., with Oxidized Hyaluronic Acid, Carboxymethyl Cellulose)

Self-assembly represents a sophisticated strategy for forming this compound hydrogels through spontaneous organization driven by specific molecular interactions. A common mechanism involves the formation of a Schiff base linkage between the amino groups (-NH₂) on this compound and aldehyde groups (-CHO) introduced onto another polymer. mdpi.comresearchgate.net

This method has been effectively used to create hydrogels with oxidized hyaluronic acid (OHA). mdpi.comnih.gov Hyaluronic acid is oxidized using sodium periodate, which cleaves the C2-C3 bond of its monomeric units to generate active aldehyde groups. mdpi.commdpi.com When OHA is mixed with an this compound solution, the aldehyde groups on OHA react with the amino groups of O,N-CMCS, forming dynamic imine bonds and resulting in a self-assembled hydrogel. mdpi.comresearchgate.net These hydrogels form rapidly and exhibit excellent biocompatibility and biodegradability. mdpi.comresearchgate.net

A similar self-assembly mechanism is employed with dialdehyde (B1249045) carboxymethyl cellulose (B213188) (DA-CMC). nih.govresearchgate.net Carboxymethyl cellulose is oxidized to introduce aldehyde groups, which can then react with the amine functionalities of this compound to form a hydrogel network. nih.gov The properties of these hydrogels can be tuned by adjusting the weight ratio of the two polymers, which influences the molar ratio of amine to carboxyl groups. nih.gov

Composite and Hybrid Material Formation with this compound

Incorporation of Metal Oxides (e.g., Calcium Oxide)

The incorporation of metal oxides like calcium oxide (CaO) into an this compound matrix is a strategy to develop functional bio-composite films. semanticscholar.orgmdpi.com In these composites, CaO nanoparticles are typically synthesized separately via a co-precipitation method and then added to the this compound solution before casting the film. semanticscholar.orgresearchgate.net

The addition of CaO has been shown to significantly alter the material's properties. Research indicates that incorporating CaO can improve the mechanical and hydrophobic characteristics of the films. semanticscholar.orgmdpi.com However, this addition may also lead to a slight decrease in thermal stability. mdpi.comresearchgate.net The antimicrobial activity of the composite films is notably enhanced; films with 10% CaO have demonstrated exceptional effectiveness against bacteria such as E. coli and S. aureus. semanticscholar.orgmdpi.com

The effect of CaO content on the mechanical properties of the composite films is concentration-dependent. Low concentrations (1% and 5%) can enhance tensile strength by two to three times compared to the pure this compound film. mdpi.com Conversely, higher concentrations (10%) have been observed to decrease tensile strength. mdpi.com

Effect of Calcium Oxide Content on Tensile Strength

CaO Content (%) Change in Tensile Strength
1 Enhanced by 2-3 times
5 Enhanced by 2-3 times
10 Decreased

Integration of Nanosilver and Other Inorganic Nanoparticles

Integrating nanosilver (AgNPs) and other inorganic nanoparticles into this compound creates hybrid materials with potent antimicrobial properties and other enhanced functionalities. omicsonline.orgnih.gov this compound serves as an excellent stabilizer and matrix for the in situ synthesis of these nanoparticles, preventing their aggregation and controlling their size and distribution. omicsonline.orgnih.gov

A common method for preparing AgNP-O,N-CMCS nanocomposites involves the chemical reduction of a silver salt (like silver nitrate (B79036) or [Ag(NH₃)₂]OH) in the presence of a reducing agent (such as NaBH₄ or glucose) and this compound, which acts as a stabilizer. omicsonline.orgnih.gov This green synthesis approach, often aided by microwave irradiation, results in stable, uniform, and small silver nanoparticles, typically ranging from 2 to 20 nm in diameter, well-dispersed within the polymer matrix. omicsonline.orgnih.govresearchgate.net The strong coordination and electrostatic interactions between this compound and the silver nanoparticles contribute to a stable and continuous release of silver ions, enhancing the material's long-term antimicrobial efficacy. nih.gov

Beyond silver, other inorganic nanoparticles have been incorporated into this compound. For example, bio-nanocomposite hydrogels containing ZnO and CuO nanoparticles have been prepared through in-situ formation within the hydrogel matrix. ias.ac.in Magnetic nanoparticles have also been synthesized within a carboxymethylchitosan matrix using a one-step chemical coprecipitation method for applications in heavy metal ion adsorption. acs.org

Research Findings on this compound-Nanosilver Composites

Synthesis Protocol Reducing Agent Stabilizer AgNP Average Size Key Finding
Reduction of [Ag(NH₃)₂]OH NaBH₄ N-carboxymethyl chitosan 2-10 nm N-carboxymethyl chitosan acts as a good stabilizer. omicsonline.org
Microwave Irradiation Glucose Carboxymethyl chitosan 12.22 ± 2.57 nm The order of adding reagents significantly affects particle size and distribution. nih.gov

Blending with Other Biopolymers (e.g., Gelatin, Starch, Hyaluronic Acid)

Blending this compound with other biopolymers is a straightforward and effective method to create new materials with synergistic or complementary properties. These blends leverage the individual strengths of each component to achieve enhanced performance for various applications.

Gelatin: Blends of this compound and gelatin are frequently prepared to form hydrogels, often using radiation cross-linking. nih.govnih.gov In these blends, this compound contributes to promoting cell proliferation, while gelatin helps to stabilize the structure and control the degradation rate. nih.gov Such hydrogel blends have shown significant potential in accelerating wound healing by inducing the formation of granulation tissue. nih.gov

Starch: this compound can be blended with starch to create biodegradable films. nih.govnih.gov These blends have been shown to improve the strength, flexibility, and thermal stability of the resulting material compared to the individual components. nih.gov The incorporation of starch can also influence properties like the glass transition temperature and the rate of decomposition. documentsdelivered.com

Hyaluronic Acid: this compound is often blended with hyaluronic acid to prepare films and hydrogels. nih.govresearchgate.net The strong molecular interactions and good compatibility between the two polymers result in materials with tailored properties. researchgate.net These blends are explored for postsurgical applications due to the combined biocompatibility and bioactivity of both polysaccharides. researchgate.netbibliotekanauki.pl

Biopolymer BlendPreparation MethodResulting Properties/Applications
O,N-CMCS / GelatinRadiation cross-linkingEnhanced cell proliferation and structural stability for wound healing. nih.gov
O,N-CMCS / StarchSolution castingImproved strength, flexibility, and thermal stability for biodegradable films. nih.gov
O,N-CMCS / Hyaluronic AcidSolution castingGood compatibility and strong molecular interaction for biomaterials. researchgate.net

Formulation with Nanocrystals and Liposomes

The integration of this compound (O,N-CMCS) with nanocrystals and liposomes represents a significant strategy for developing advanced composite materials for research applications. These formulations leverage the inherent properties of O,N-CMCS, such as its biocompatibility and solubility, to enhance the stability and modify the release characteristics of the encapsulated agents. colab.wsnbinno.comunesp.br

This compound with Nanocrystals

This compound is utilized in the development of advanced hydrogel systems designed to carry drug nanocrystals. One such application involves a pH-responsive nanocrystalline hydrogel system created through the self-assembly of carboxymethyl chitosan and oxidized hyaluronic acid. nih.gov This system was developed for the delivery of tanshinone extract, which was prepared as nanocrystals (TNCs) using a dielectric milling method. nih.gov

The research focused on optimizing the formulation to produce nanocrystals with specific physical characteristics. The resulting TNCs were then incorporated into the hydrogel matrix. Characterization using scanning electron microscopy (SEM) and X-ray diffraction (XRD) confirmed that the tanshinone extract nanocrystals were effectively encapsulated within the hydrogel as nanoparticles. nih.gov This encapsulation resulted in a reduction in the crystallinity of the TNCs. nih.gov In vitro studies demonstrated that the composite hydrogel could provide continuous release of the encapsulated compound. nih.gov

Formulation ComponentParameterValueReference
Tanshinone Extract Nanocrystals (TNCs)Mean Particle Size223.67 ± 4.03 nm nih.gov
Tanshinone Extract Nanocrystals (TNCs)Polydispersity Index (PDI)0.2173 ± 0.0008 nih.gov

This compound with Liposomes

This compound is frequently used to coat liposomes, forming structures often referred to as "chitosomes". koreascience.kr This surface modification is typically achieved through electrostatic interactions between the negatively charged carboxymethyl groups of the polymer and positively charged components of the liposome, or conversely, between the positively charged amino groups of chitosan derivatives and negatively charged liposomes. koreascience.krtandfonline.comnih.gov The polymer forms a protective layer or hydration shell on the liposome's surface. tandfonline.com This coating enhances the physical stability of the liposomes. nih.govbohrium.com

The preparation process involves adding a solution of carboxymethyl chitosan drop-wise to a liposomal suspension under constant stirring. tandfonline.com Research has explored various methods of incorporating the polymer, such as having it free in the aqueous phase, coupled as a surface coat, or as part of a conjugate with an encapsulated molecule. nih.govbohrium.com

The addition of the O,N-CMCS coat has a measurable impact on the physicochemical properties of the liposomes. A consistent finding across multiple studies is an increase in the mean particle size and a significant shift in the zeta potential, which confirms the successful coating of the liposomal surface. mdpi.comacs.org For instance, uncoated liposomes with a negative zeta potential acquire a positive zeta potential after being coated with a chitosan derivative. mdpi.comacs.org These modified liposomes have been shown to provide a slow, steady release of encapsulated agents. acs.org

Liposome FormulationMean Particle Size (nm)Zeta Potential (mV)Reference
Uncoated Liposomes104.6 ± 3.8-16.56 acs.org
Chitosan-Coated Liposomes120.3 ± 6.4+22.4 acs.org
Uncoated LiposomesNot Specified-20.9 ± 1.1 mdpi.com
Polymer-Coated LiposomesSlight Increase+27.8 to +31.2 mdpi.com
Itraconazole-Loaded Liposomes< 200Not Specified tandfonline.com

Research Applications of O,n Carboxymethylchitosan in Biomedical Sciences Mechanistic and in Vitro/in Vivo Studies

Advanced Drug Delivery Systems Research

The structural modifications of O,N-CMCS, involving the introduction of carboxymethyl groups to both the amino and hydroxyl sites of the chitosan (B1678972) backbone, enhance its solubility over a wide pH range and provide functional groups for drug conjugation and formulation development.

O,N-CMCS has been extensively investigated for its potential in creating controlled and sustained drug release formulations. The release of therapeutic agents from O,N-CMCS-based systems is governed by several mechanisms, including diffusion, swelling, and erosion of the polymer matrix. The degree of carboxymethylation and the cross-linking density of the hydrogel or nanoparticle formulation are critical factors that can be modulated to tailor the drug release profile.

For instance, hydrogels formulated from O,N-CMCS can swell in physiological fluids, allowing the entrapped drug to diffuse out in a controlled manner. Research has shown that O,N-CMCS-based matrices can prolong the release of various drugs, thereby reducing dosing frequency and improving patient compliance. Studies have also explored the blending of O,N-CMCS with other polymers to further fine-tune the release kinetics. For example, blend films of poly(vinyl alcohol) and carboxymethyl chitosan have been studied as a local drug delivery system. unesp.br

The amphoteric nature of O,N-CMCS, possessing both acidic carboxyl groups and basic amino groups, makes it an excellent candidate for pH-responsive drug delivery systems. mdpi.com These systems are designed to release their payload in response to specific pH changes in the body, such as the transition from the acidic environment of the stomach to the more neutral pH of the intestine, or the acidic microenvironment of tumors.

At low pH, the amino groups are protonated, leading to electrostatic repulsion and swelling of the polymer matrix, which can facilitate drug release. Conversely, in neutral or alkaline conditions, the carboxyl groups are deprotonated, which can also influence the swelling behavior and drug release. This pH-sensitive swelling and drug release has been demonstrated in various O,N-CMCS-based formulations, including hydrogels and nanoparticles. unesp.br For example, a pH-sensitive hydrogel composed of N,O-carboxymethyl chitosan and alginate has been developed for protein drug delivery. unesp.br Another study fabricated a pH-responsive surface charge reversal carboxymethyl chitosan-based system for the triggered release of doxorubicin. nih.gov

O,N-CMCS has emerged as a promising non-viral vector for gene delivery. Its cationic nature at physiological pH allows it to form stable complexes, known as polyplexes, with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) through electrostatic interactions. nih.gov This complexation protects the genetic material from enzymatic degradation in the bloodstream.

The enhanced water solubility of O,N-CMCS over a wide pH range, compared to unmodified chitosan, is a significant advantage for its application as a gene carrier. acs.orgresearchgate.net Research has focused on modifying O,N-CMCS to improve its transfection efficiency and cell-targeting capabilities. For instance, the synthesis of N-imidazolyl-O-carboxymethyl chitosan has been reported to result in a vector with high gene binding capability, low cytotoxicity, and high gene transfection efficiency in human embryonic kidney cells (HEK293T). acs.orgresearchgate.net The degree of substitution on the polymer backbone has been shown to directly influence the vector's performance.

Table 1: Research Findings on O,N-Carboxymethylchitosan in Gene Delivery

O,N-CMCS DerivativeGenetic MaterialKey In Vitro/In Vivo FindingsReference
N-imidazolyl-O-carboxymethyl chitosan (IOCMCS)Plasmid DNAEnhanced solubility over a wide pH range (4-10), strong DNA binding, low cytotoxicity in HEK293T cells, and high transfection efficiency dependent on the degree of imidazolyl substitution. acs.orgresearchgate.net
Unmodified O,N-CMCSsiRNAForms stable nanoparticles with siRNA, protects siRNA from degradation, and facilitates cellular uptake. Modifications are often required to enhance endosomal escape and gene silencing efficacy. nih.gov

To enhance the therapeutic efficacy and reduce off-target effects of drugs, targeted delivery strategies using O,N-CMCS are being actively researched. These strategies can be broadly categorized into passive, active, and stimuli-responsive targeting.

Passive targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate preferentially in tumor tissues due to their leaky vasculature and poor lymphatic drainage. O,N-CMCS nanoparticles with sizes in the appropriate range can exploit this effect for tumor-targeted drug delivery.

Active targeting involves the functionalization of O,N-CMCS carriers with ligands that bind to specific receptors overexpressed on the surface of target cells. For example, peptides have been used to functionalize carboxymethyl chitosan-coated liposomes for active targeting. nih.gov In one study, Tet1 peptide was used to target specific ear cells, while TAT peptide was included to enhance cellular penetration for the delivery of dexamethasone. nih.govmdpi.com

Stimuli-responsive targeting utilizes internal or external stimuli to trigger drug release at the target site. The inherent pH-responsiveness of O,N-CMCS is a form of internal stimuli-responsive targeting. Other research has explored dual-responsive systems, such as nanoparticles that respond to both pH and redox potential, which are altered in the tumor microenvironment. nih.gov

The efficiency of a drug delivery system is highly dependent on its ability to encapsulate a sufficient amount of the therapeutic agent and release it in a controlled manner. O,N-CMCS has been formulated into various carriers, including nanoparticles and hydrogels, to encapsulate a wide range of drugs.

The encapsulation efficiency is influenced by factors such as the drug's physicochemical properties, the preparation method of the formulation, and the interaction between the drug and the polymer. For instance, the ionic gelation method is commonly used to prepare O,N-CMCS nanoparticles, where the polymer crosslinks in the presence of counter-ions to encapsulate the drug.

The release kinetics of drugs from O,N-CMCS formulations often follow established models such as zero-order, Higuchi, and Korsmeyer-Peppas models. ugm.ac.idresearchgate.net These models help in understanding the underlying release mechanisms, which can be a combination of diffusion, swelling, and polymer erosion. For example, a study on meloxicam-loaded nanoparticles encapsulated in an injectable carboxymethyl chitosan-methylcellulose-pluronic hydrogel demonstrated sustained release over 37 days, whereas the drug in solution was released within 20 days. nih.gov

Table 2: Drug Encapsulation and Release from O,N-CMCS Formulations

Formulation TypeModel DrugKey Findings on Encapsulation and ReleaseReference
Injectable Hydrogel with NanoparticlesMeloxicamSustained release over 37 days from nanoparticles within the hydrogel, compared to 20 days for the drug in solution. Release kinetics were controlled by the nanoparticle-hydrogel composite structure. nih.gov
pH-Responsive NanoparticlesDoxorubicinHigh drug loading capacity (>36%) with pH and reduction dual-responsive triggered release. Cumulative release was >85% in a simulated tumor microenvironment. nih.gov
Liposomes coated with Carboxymethyl ChitosanDapsoneCoating liposomes with carboxymethyl chitosan provided stability and controlled the release of dapsone. nih.gov

Tissue Engineering Research and Regenerative Medicine Approaches

O,N-CMCS is a valuable biomaterial for tissue engineering and regenerative medicine due to its structural similarity to glycosaminoglycans found in the extracellular matrix (ECM). nih.gov Its biocompatibility, biodegradability, and ability to promote cell adhesion and proliferation make it suitable for fabricating scaffolds, hydrogels, and films for tissue repair and regeneration. nih.gov

In bone tissue engineering, O,N-CMCS has been used to develop scaffolds that support the growth and differentiation of osteoblasts. nih.gov For example, nanocomposite scaffolds based on the biomineralization of N,O-carboxymethyl chitosan/fucoidan conjugates have been investigated for their potential in bone regeneration. nih.gov Studies have also shown that hydrogels containing carboxymethyl chitosan can enhance the osteo-differentiation of mesenchymal stem cells. nih.gov

For wound healing applications, O,N-CMCS-based dressings have been shown to promote tissue regeneration. mdpi.com Hydrogels and sponges made from O,N-CMCS can maintain a moist wound environment, absorb exudates, and act as a barrier against microbial infection. unesp.br Furthermore, the incorporation of bioactive molecules like collagen peptides into O,N-CMCS sponges has been found to enhance cell migration and proliferation, thereby accelerating the healing process. mdpi.com

The versatility of O,N-CMCS allows for its use in various forms, including as a scaffold material, hydrogel, or as a modifying material to improve the properties of other biomaterials for applications in oral tissue regeneration, including bone, tooth, and periodontal tissues.

Scaffold Design Principles for Bone Tissue Engineering

An ideal scaffold for bone tissue engineering must possess several key properties: biocompatibility, biodegradability, osteoconductivity to support bone growth, and adequate mechanical strength. nih.govnih.gov this compound is frequently used as a component in composite scaffolds to meet these requirements.

Key design principles for CMCS-based bone scaffolds include:

Porosity and Interconnectivity: Scaffolds must have a highly porous and interconnected structure to allow for cell infiltration, nutrient transport, and vascularization. nih.gov Optimal pore sizes for bone regeneration are typically in the range of 200–600 μm. nih.gov

Biomimicry: The scaffold should mimic the natural bone's extracellular matrix. CMCS is structurally similar to glycosaminoglycans, which aids in creating a cell-friendly environment. researchgate.net

Mechanical Support: The scaffold must provide sufficient mechanical stability to support the defect site during healing. nih.gov However, chitosan-based scaffolds often have limited mechanical strength, necessitating reinforcement with other materials. researchgate.net

Osteoconductivity: Materials are often incorporated to actively promote bone formation. Nano hydroxyapatite (B223615) (nHA), a primary mineral component of bone, is a common addition to CMCS scaffolds to enhance osteoconductivity and mineralization. nih.gov

Research has focused on creating multi-level microstructured composite hydrogels. One such design integrates a 3D-printed macroporous polylactic acid (PLA) scaffold, which provides mechanical support, filled with a micrometer-scale porous composite hydrogel made of sodium alginate (SA), nano hydroxyapatite (nHA), and CMCS. nih.gov In these composites, CMCS plays a crucial role in enhancing hydrogel cross-linking, regulating the degradation rate to match the osteogenic cycle, and creating a bioactive porous structure. nih.gov

Table 1: Research Findings on this compound in Bone Tissue Engineering Scaffolds

Scaffold Composition Key Findings Reference
Polylactic acid (PLA) / Sodium alginate (SA) / Nano hydroxyapatite (nHA) / CMCS CMCS enhanced hydrogel cross-linking, mineralization, and regulated degradation. In a rabbit model, the composite scaffold increased bone trabecular number 2.06-fold compared to the PLA scaffold alone. nih.gov
Collagen (COL) / CMCS / Arg-Gly-Asp (RGD) peptide The composite hydrogel showed favorable porosity (>70%) and good cell adhesion. The COL2/CMC1 formulation most significantly promoted bone marrow mesenchymal stem cell (BMSC) proliferation. nih.gov
CMCS / Oxidized sodium alginate (OSA) / Poly(vinyl alcohol) (PVA) A double-network bilayer hydrogel designed for osteochondral defects promoted elevated alkaline phosphatase (ALP) expression and calcium deposition in osteoblast-like cells. acs.org

Scaffolds and Membranes for Skin and Wound Repair Studies

In the realm of skin regeneration and wound care, this compound is utilized for its ability to promote healing, provide a moist environment, and act as a barrier to infection. nih.govfrontiersin.org Hydrogels and nanofibrous membranes are common forms for these applications. stonybrook.edunih.gov

CMCS-based hydrogels have demonstrated efficacy in accelerating the healing of difficult wounds, including burns. nih.gov In vivo studies on rat models have shown that CMCS hydrogels support tissue regeneration and increase collagen deposition with no scar formation. nih.gov The mechanism involves creating a suitable environment for healing and potentially modulating the inflammatory response. frontiersin.orgnih.gov For instance, N-carboxymethylchitosan has been shown to accelerate wound healing by activating the transforming growth factor-β(1)/Smad3 signaling pathway. researchgate.net

Electrospun nanofibrous scaffolds combining CMCS with polymers like polyvinyl alcohol (PVA) have been developed as wound dressings. stonybrook.edu These scaffolds mimic the natural extracellular matrix, supporting cell attachment and proliferation. In vivo studies using a PVA/CMCS4% dressing on rat models showed accelerated wound closure and the formation of newly healed tissue with high similarity to normal skin. stonybrook.edu

Applications in Cartilage, Liver, and Nerve Tissue Engineering Research Models

The application of this compound extends to the regeneration of other complex tissues like cartilage and nerves, though research in liver tissue engineering is less prominent.

Cartilage Tissue Engineering: Articular cartilage has limited self-repair capacity, making tissue engineering a vital area of research. nih.gov Composite hydrogel scaffolds made from collagen (COL) and CMCS have been shown to be effective for cartilage regeneration. nih.gov These scaffolds provide good mechanical properties and support the proliferation of bone marrow mesenchymal stem cells (BMSCs). nih.gov When loaded with BMSCs, these hydrogels demonstrated good cartilage defect repair in rat models. nih.gov Another approach involves a double-network bilayer hydrogel of CMCS, oxidized sodium alginate (OSA), and poly(vinyl alcohol) (PVA), which has been shown to foster the proliferation of chondrocyte-like cells and the production of glycosaminoglycans (GAGs), a key component of cartilage. acs.org

Nerve Tissue Engineering: For neural tissue repair, conductivity of the scaffold material is a beneficial property. Research has shown that incorporating conductive nanoparticles, such as poly(3,4-ethylenedioxythiophene) (PEDOT), into a CMCS/Gelatin hydrogel can create an electroactive scaffold. This conductive hydrogel significantly enhanced the adhesion, proliferation, and neuronal differentiation of neural stem cells (NSCs) in vitro. scirp.org

Promotion of Cell Adhesion, Proliferation, and Differentiation in Research Constructs

A fundamental role of CMCS in tissue engineering constructs is its ability to positively influence cell behavior. Its hydrophilic surface and structural properties support the attachment and growth of various cell types. researchgate.netnih.gov

Cell Adhesion: CMCS-containing scaffolds have been shown to boost the adhesion of bone mesenchymal stem cells (BMSCs) and neural stem cells (NSCs). nih.govnih.gov The incorporation of CMCS into composite hydrogels can create a more bioactive structure that facilitates initial cell attachment, a critical step for subsequent tissue formation. nih.gov

Cell Proliferation: Numerous studies confirm that CMCS promotes the proliferation of cells relevant to tissue repair. In bone engineering scaffolds, CMCS enhances the proliferation of BMSCs. nih.gov For skin repair, CMCS/PVA nanofibrous scaffolds support the growth of human dermal fibroblasts and mesenchymal stem cells. stonybrook.edu In the context of adhesion prevention, N,O-carboxymethylchitosan (NOCC) has been found to suppress an inhibitor of cell proliferation that is associated with the formation of postsurgical adhesions. nih.govresearchgate.net

Cell Differentiation: Beyond supporting growth, CMCS can also guide the differentiation of stem cells into specific lineages. CMCS/nHA/graphene oxide nanocomposites have been shown to enhance the osteogenic differentiation of human adipose-derived stem cells. nih.gov In neural applications, conductive CMCS/Gelatin/PEDOT hydrogels significantly up-regulated the expression of β-tubulin III, a marker for neuronal differentiation. scirp.org

Antimicrobial Activity Research and Mechanistic Investigations

This compound retains and, in some cases, enhances the inherent antimicrobial properties of its parent molecule, chitosan. mdpi.commdpi.com Its polycationic nature is central to its ability to act against a broad spectrum of bacteria. mdpi.com

Mechanisms of Bacterial Cell Wall Disruption

The most widely accepted antimicrobial mechanism of chitosan and its derivatives involves the disruption of the bacterial cell envelope. mdpi.comnih.gov This process is primarily driven by electrostatic interactions.

The mechanism unfolds in several stages:

Electrostatic Interaction: At a pH below 6, the amino groups on the CMCS molecule become protonated (NH3+), giving the polymer a positive charge. mdpi.com This positive charge interacts with negatively charged components on the surface of bacterial cells, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.govnih.gov

Membrane Destabilization: This electrostatic binding leads to the disorganization and destabilization of the cell wall and cell membrane. nih.govresearchgate.net

Increased Permeability and Leakage: The disruption of the membrane integrity increases its permeability, causing the leakage of essential intracellular components like ions, metabolites, and nucleic acids, which ultimately leads to cell death. mdpi.comnih.gov

The introduction of the carboxymethyl group can enhance the hydrophilic ends of the molecule, which may form weak interactions that further enhance this antibacterial activity. mdpi.com

Inhibition of DNA, RNA, and Protein Synthesis Mechanisms

A secondary antimicrobial mechanism involves the intracellular action of chitosan derivatives, particularly those with a lower molecular weight that can penetrate the compromised bacterial cell wall. mdpi.comnih.gov

Once inside the cell, CMCS is believed to interfere with essential life processes:

Binding to Nucleic Acids: The positively charged CMCS can bind to negatively charged microbial DNA and RNA. mdpi.comredalyc.org

Inhibition of Replication and Transcription: This interaction can inhibit DNA replication and block the transcription of DNA into messenger RNA (mRNA). researchgate.netmdpi.com

Inhibition of Protein Synthesis: By preventing the formation of mRNA, the synthesis of essential proteins via translation is subsequently inhibited, leading to the cessation of cell growth and division. researchgate.netnih.govredalyc.org

Chelation with Metal Ions and Reactive Oxygen Species (ROS) Generation Studies

This compound (O,N-CMC) exhibits significant potential in biomedical applications due to its ability to chelate metal ions, a property that influences the generation of reactive oxygen species (ROS). The presence of both carboxyl (-COOH) and amino (-NH2) groups in its structure allows it to form stable complexes with various metal ions. Research indicates that the chelation process is heavily dependent on reaction conditions such as temperature, pH, and the concentrations of both the ligand (O,N-CMC) and the metal ions. researchgate.net

The primary sites for chelation on O,N-CMC are the carboxyl groups, rather than the hydroxyl (-OH) and amino groups. researchgate.net Fourier-transform infrared spectrometer (FTIR) analysis of zinc-chelated O,N-CMC shows that the formation of water-insoluble chelates occurs through ZnO and ZnN bonds, resulting in a tetrahedral structure. researchgate.net In contrast, water-soluble complexes are formed through electrostatic attraction, where zinc ions connect with the oxygen of the carboxyl group and water molecules. researchgate.netresearchgate.net This dual capability allows for the formation of complexes with different solubilities and structures. researchgate.net The complexation of O,N-CMC with zinc ions (Zn2+) has been shown to account for the generation of enhanced fluorescence, suggesting a strong metal-ligand interaction. nih.gov

The interaction with transition metals like copper and iron is particularly relevant to ROS generation. These metal ions can catalyze reactions that produce ROS, such as the superoxide (B77818) anion, hydrogen peroxide, and the highly reactive hydroxyl radical, leading to oxidative stress. rsc.org By sequestering these metal ions, chelating agents can limit their participation in ROS-generating reactions. rsc.orgmdpi.com The metal-chelating properties of chitosan derivatives like O,N-CMC can, therefore, regulate the release and activity of metal ions, mitigating potential toxicity and controlling ROS production. researchgate.net This dual function of metal chelation and radical scavenging is crucial for reducing oxidative stress in biological systems. rsc.org

Table 1: Mechanistic Insights into this compound-Metal Ion Chelation

Feature Description Research Findings
Primary Chelation Sites The functional groups on the O,N-CMC molecule that bind to metal ions. Chelation primarily occurs at the carboxyl group (-COO-), with minimal participation from hydroxyl (-OH) and amino (-NH2) groups. researchgate.net
Types of Complexes The nature of the resulting complexes based on their solubility. Forms both water-soluble complexes (via electrostatic attraction) and water-insoluble chelates (via coordinate bonds). researchgate.netresearchgate.net
Bonding Structure The geometric arrangement of bonds in the chelated complex. Insoluble zinc chelates form a tetrahedral structure through ZnO and ZnN bonds. researchgate.net
Influence on ROS The effect of chelation on the production of Reactive Oxygen Species. By sequestering transition metal ions like iron and copper, O,N-CMC can inhibit their catalytic role in ROS generation, thereby reducing oxidative stress. rsc.org
Controlling Factors The experimental conditions that affect the chelation process. The process is significantly controlled by reaction time, temperature, pH, and the concentrations of both O,N-CMC and the metal ions. researchgate.net

Activity against Gram-Positive and Gram-Negative Bacteria (Comparative Studies)

This compound demonstrates broad-spectrum antibacterial activity, though its efficacy can vary between Gram-positive and Gram-negative bacteria. The mechanism of action is generally attributed to the electrostatic interaction between the positively charged amino groups of the chitosan derivative and the negatively charged components of the bacterial cell wall. researchgate.net However, the structural differences between the cell walls of Gram-positive and Gram-negative bacteria lead to varied susceptibility.

Some studies suggest that chitosan and its derivatives are more effective against Gram-positive bacteria. nih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, can act as a barrier, limiting the penetration of the antimicrobial agent. nih.gov Conversely, other research indicates a more pronounced bactericidal effect on Gram-negative bacteria, possibly due to a higher affinity of the chitosan's amino groups for anionic components present in their cell walls. nih.gov

Table 2: Comparative Antibacterial Activity of this compound

Bacterial Type Key Cell Wall Feature Postulated Interaction with O,N-CMC Observed Efficacy
Gram-Positive Thick peptidoglycan layer, teichoic acids (negative charge). Electrostatic interaction with the cell surface leads to disruption. Often more susceptible due to the absence of an outer membrane barrier. nih.gov
Gram-Negative Thin peptidoglycan layer, outer membrane with lipopolysaccharides (LPS). Interaction can be hindered by the outer membrane, but high affinity for anionic LPS radicals can also lead to disruption. nih.gov Efficacy varies; some studies report higher resistance due to the outer membrane, while others find greater sensitivity. nih.gov

Enhanced Antimicrobial Effects of this compound Composites

To augment the inherent antimicrobial properties of this compound, researchers have developed composites by incorporating other antimicrobial agents, particularly metal-based nanoparticles. These composites often exhibit synergistic effects, leading to significantly enhanced bactericidal activity compared to the individual components.

Composites of this compound with metals such as nickel and copper have demonstrated superior inhibitory and bactericidal effects against pathogens like Escherichia coli and Klebsiella sp. compared to unmodified chitosan or its metal composites. africaresearchconnects.com The incorporation of these metals is confirmed through techniques like energy dispersive X-ray spectroscopy. africaresearchconnects.com Similarly, composites with silver nanoparticles are widely studied. Silver-O,N-carboxymethylchitosan composites have been used to create antibacterial cotton fabrics with enhanced durability. dntb.gov.ua In-situ formation of silver nanoparticles within an this compound hydrogel matrix has resulted in materials that are not only antibacterial but also self-healing, conductive, and possess anti-biofilm properties. dntb.gov.ua

Another approach involves combining this compound with metal oxides. For instance, bio-composite films incorporating calcium oxide (CaO) have shown exceptional antimicrobial activity against both E. coli (98.8% reduction) and Staphylococcus aureus (91.8% reduction). nih.gov The addition of CaO also improved the mechanical and hydrophobic properties of the films, making them suitable for applications like active food packaging. nih.gov These composite materials leverage the properties of both the polymer matrix and the embedded antimicrobial agent to create more potent and versatile materials for controlling microbial growth. dntb.gov.uanih.gov

Wound Healing and Skin Repair Research

Promotion of Wound Closure and Tissue Regeneration in Research Models

This compound has been extensively investigated as a biomaterial for accelerating wound healing and promoting skin repair, with numerous studies in research models demonstrating its efficacy. When formulated into scaffolds, hydrogels, or matrixes, it provides a supportive environment for tissue regeneration.

In vivo studies using rat models have shown that this compound hydrogels can significantly support the healing of hard-to-heal wounds. researchgate.netnih.gov These dressings have a positive effect on inflammatory infiltration, collagen formation, and the degree of epidermalization. researchgate.netnih.gov In a rabbit model, sponges made from carboxymethyl chitosan grafted with collagen peptides were evaluated for burn wound healing. mdpi.com The results showed pronounced wound healing efficiencies, with regeneration of the epidermis and collagen fiber deposition observed by day 7, and complete healing by day 21. mdpi.com The wound healing rate in the group treated with the composite sponge was significantly higher than in control groups. mdpi.com

Matrixes composed of N,O-carboxymethylchitosan and collagen have also shown markedly enhanced wound healing in vivo. researchgate.net When combined with hyaluronic acid and silver, carboxymethyl chitosan hydrogels led to significant wound contraction and granulation tissue formation in experimental burn wounds in rats. researchgate.net These findings confirm that this compound-based materials can substantially improve wound closure and promote the regeneration of skin tissue in various research models. mdpi.comresearchgate.net

Cellular Mechanisms: Angiogenesis, Fibroblast Interaction, Collagen Deposition

The wound healing capabilities of this compound are underpinned by its influence on key cellular processes, including fibroblast activity, collagen deposition, and angiogenesis. nih.gov Fibroblasts are crucial cells in tissue repair, and O,N-CMC has been shown to positively impact their function. nih.gov Studies demonstrate that it can enhance the viability, migration, and proliferation of fibroblasts. researchgate.netnih.gov Research on skin fibroblasts cultured on matrixes containing N,O-carboxymethylchitosan showed increased proliferation and secretion of cytokines compared to controls. researchgate.net

Collagen deposition, a fundamental aspect of wound repair, is also promoted by this compound. nih.gov In vivo studies have observed increased collagen deposition and the formation of young collagen in wounds treated with carboxymethyl chitosan hydrogels. researchgate.netnih.govresearchgate.net This is critical for providing structural integrity to the newly formed tissue. For example, hydrogels combining carboxymethyl chitosan with basic fibroblast growth factor (bFGF) were found to significantly accelerate diabetic wound repair by increasing collagen generation. nih.gov

Furthermore, this compound supports angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the healing tissue. nih.gov The aforementioned BP/CS-bFGF hydrogel was shown to enhance neovascularization by upregulating the production of vascular markers CD31 and CD34. nih.gov Studies on collagen-chitosan mixtures have also indicated that the combination can enhance angiogenic activities, including endothelial cell proliferation and the formation of capillary-like networks. nih.gov These cellular effects collectively contribute to the accelerated and improved quality of wound healing observed with this compound-based treatments. nih.gov

Table 3: Cellular Mechanisms of this compound in Wound Healing

Cellular Process Role in Wound Healing Effect of this compound Supporting Evidence
Fibroblast Interaction Proliferation, migration, and synthesis of extracellular matrix. Promotes fibroblast viability, proliferation, and migration. nih.gov Increased proliferation and cytokine secretion observed in fibroblasts cultured on O,N-CMC matrixes. researchgate.net
Collagen Deposition Provides structural support and tensile strength to new tissue. Increases the formation and deposition of collagen fibers. researchgate.netnih.gov Histopathological examination of wounds treated with O,N-CMC hydrogels shows enhanced collagen formation. researchgate.netnih.govresearchgate.net
Angiogenesis Formation of new blood vessels to supply oxygen and nutrients. Induces the formation of new blood vessels (neovascularization). nih.gov O,N-CMC composite hydrogels found to upregulate vascular markers CD31 and CD34 in diabetic wound models. nih.gov

Anti-inflammatory Effects in Research Settings

In addition to promoting tissue regeneration, this compound exhibits anti-inflammatory properties that are beneficial in the context of wound healing and other inflammatory conditions. nih.gov An excessive or prolonged inflammatory response can impair the healing process; therefore, modulating this response is crucial.

In a rabbit knee replacement model, carboxymethyl chitosan was shown to reduce the inflammatory response around the prosthesis. nih.gov This effect was linked to its influence on the OPG/RANKL/RANK signaling pathway, which is involved in both inflammation and bone metabolism. nih.gov Histological staining confirmed a reduction in inflammation in the tissues surrounding the implant in the chitosan-treated group. nih.gov

Other studies have investigated its effects on inflammatory mediators. Carboxymethyl-chitosan has been found to attenuate the expression of inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme, in rat chondrocytes. scite.ai Concurrently, it upregulated the anti-inflammatory cytokine Interleukin-10 (IL-10) in a dose-dependent manner. scite.ai However, the effects can be complex, as one study in mice indicated that oral administration of CMC perturbed the inflammation profile, decreasing serum IL-10 levels in fat tissue. researchgate.net In wound healing models, the application of carboxymethyl chitosan hydrogels has been associated with a reduction in inflammatory infiltration, contributing to a more favorable healing environment. researchgate.netresearchgate.net These findings suggest that this compound can modulate inflammatory responses, although its specific effects may vary depending on the context and model system.

Bioimaging Research Applications

This compound (O,N-CMCS) has emerged as a valuable polymer in the development of advanced bioimaging agents due to its inherent biocompatibility, biodegradability, and water solubility. nih.govnih.gov Its functional groups (carboxyl and amino) provide versatile sites for conjugation with various imaging moieties, including fluorescent probes and magnetic nanoparticles. nih.goviaamonline.org This allows for the creation of sophisticated imaging systems for applications ranging from cellular imaging to targeted disease diagnosis. nih.govresearchgate.net

Fluorescence-Based Bioimaging

The intrinsic properties of O,N-CMCS have been leveraged to enhance fluorescent probes, particularly quantum dots (QDs), for cellular and in vivo imaging. O,N-CMCS acts as a stabilizing and biocompatible coating for QDs, improving their photoluminescence quantum yield (PLQY) and stability in aqueous environments. nih.gov

One area of research involves the use of O,N-CMCS to coat cadmium-based QDs. For instance, CdTe/CdS quantum dots coated with carboxymethyl chitosan demonstrated high PLQY (up to 75%) and significantly improved stability (from 4 months to over 10 months). nih.gov These modified QDs were successfully used for imaging live Madin-Darby canine kidney (MDCK) cells, showing good biocompatibility and promise for bio-labeling applications. nih.gov To address the toxicity concerns of cadmium, researchers have also developed cadmium-free QDs. A green synthesis approach was used to create O,N-CMCS-based Copper Indium Sulfide (CuInS₂) QDs. acs.org These nanoparticles were found to be non-cytotoxic and were successfully applied for bioimaging in living zebrafish, demonstrating their potential for in vivo applications. acs.org

Beyond nanoparticle coatings, O,N-CMCS itself can be chemically modified to create fluorescent probes. A novel rhodamine-based fluorescent probe was synthesized using a carboxymethyl chitosan moiety for the selective detection of iron ions (Fe³⁺). nih.gov The incorporation of O,N-CMCS enhanced the probe's water solubility and selectivity, resulting in a significant fluorescence enhancement upon binding with Fe³⁺. nih.gov Similarly, the intrinsic aggregation-induced emission characteristic of O,N-CMCS has been utilized for the "turn-on" detection of cadmium ions (Cd(II)). nih.gov

Imaging AgentImaging TargetKey Mechanistic Findings & Research OutcomesReference
O,N-CMCS-coated CdTe/CdS QDsMadin-Darby canine kidney (MDCK) cells (in vitro)O,N-CMCS coating improved QD stability from 4 to >10 months and increased photoluminescence quantum yield to 75%. The probes demonstrated good biocompatibility for live cell imaging. nih.gov
O,N-CMCS-based CuInS₂ QDsZebrafish (in vivo)A green synthesis method produced non-cytotoxic, biocompatible QDs. Successfully used for bioimaging in a living organism. Also demonstrated fluorescence quenching for the detection of Pb²⁺ ions. acs.org
Rhodamine B-O,N-CMCS probeIron (Fe³⁺) ions (in vitro)The O,N-CMCS moiety improved the probe's water solubility and selectivity. The probe exhibited an "off-on" fluorescence response upon binding to Fe³⁺. nih.gov
O,N-CMCS polymerCadmium (Cd(II)) ions (in vitro)Utilized the aggregation-induced emission property of O,N-CMCS. The polymer solution showed a significant fluorescence "turn-on" response in the presence of Cd(II) ions in both pure and tap water. nih.gov

Magnetic Resonance Imaging (MRI)

In the field of Magnetic Resonance Imaging (MRI), O,N-CMCS is utilized to functionalize nanoparticles, creating effective and biocompatible contrast agents. A primary application is the coating of superparamagnetic iron oxide nanoparticles (SPIONs). nih.gov

(Carboxymethyl)chitosan-modified SPIONs (CMCS-SPIONs) have been developed as an efficient contrast agent for the noninvasive tracking of magnetically labeled stem cells. nih.gov In one study, human mesenchymal stem cells (hMSCs) were successfully labeled with CMCS-SPIONs. The nanoparticles were internalized via endocytosis, and their presence did not demonstrate significant cytotoxicity or affect the osteogenic and adipogenic differentiation of the cells. nih.gov The in vitro detection threshold was estimated to be as low as 40 cells, indicating high sensitivity for visualizing hMSCs with MRI. nih.gov

Further research has focused on developing targeted MRI contrast agents. A liver-targeting macromolecular contrast agent was created based on galactose-functionalized O-carboxymethyl chitosan chelated with gadolinium (CS-Ga-(Gd-DTPA)n). nih.gov The galactose moiety targets hepatocytes, while the O,N-CMCS backbone improves the stability and retention of the gadolinium complex in the liver. Compared to the non-targeted version and the small molecule agent Gd-DTPA, the liver-specific agent showed higher relaxivity, longer retention time, and higher accumulation in the liver. nih.gov This resulted in better MR contrast enhancement and a longer effective imaging window. nih.gov

Imaging AgentImaging TargetKey Mechanistic Findings & Research OutcomesReference
O,N-CMCS-modified superparamagnetic iron oxide nanoparticles (CMCS-SPIONs)Human mesenchymal stem cells (hMSCs) (in vitro)CMCS-SPIONs were internalized by hMSCs via endocytosis. The labeling process did not affect cell viability or differentiation potential. The system allowed for the in vitro MRI detection of as few as 40 cells. nih.gov
Galactose functionalized O-carboxymethyl chitosan-gadolinium chelate (CS-Ga-(Gd-DTPA)n)Hepatocytes (liver) (in vivo)The galactose moiety provided liver-specific targeting. The macromolecular agent exhibited higher relaxivity and longer retention in the liver compared to non-targeted controls, leading to enhanced MR signal and a longer imaging window. nih.gov

Research Applications of O,n Carboxymethylchitosan in Environmental and Food Sciences

Environmental Remediation Research

The unique chemical structure of O,N-CMCS, featuring both amine and carboxyl groups, makes it a promising candidate for addressing various environmental challenges, particularly in water purification.

Adsorption Mechanisms of Heavy Metal Ions

O,N-carboxymethylchitosan has demonstrated high efficacy in the removal of heavy metal ions from aqueous solutions. Its adsorption capabilities are attributed to several key mechanisms, primarily chelation and electrostatic interactions. The presence of amino (-NH2) and newly introduced carboxyl (-COOH) groups on the chitosan (B1678972) backbone provides multiple active sites for metal ion binding.

The primary mechanism involves the formation of coordination complexes, a process known as chelation. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atoms of the carboxyl group can be donated to the vacant orbitals of divalent metal ions. This results in the formation of stable ring structures, effectively sequestering the metal ions from the solution. Research has shown that O,N-CMCS has a higher metal ion binding capacity compared to unmodified chitosan due to the increased number of these chelating groups and greater chain flexibility.

Electrostatic attraction also plays a significant role, particularly depending on the pH of the solution. In acidic conditions, the amino groups are protonated (-NH3+), attracting anionic metal species. Conversely, in neutral to alkaline conditions, the carboxyl groups are deprotonated (-COO-), leading to the attraction of cationic heavy metal ions. This dual functionality allows for effective adsorption across a range of pH values.

Table 1: Adsorption Capacities of Carboxymethylchitosan for Various Heavy Metal Ions

Heavy Metal Ion Adsorbent Adsorption Capacity (mg/g) Reference
Cu(II) Magnetic Xanthate-Modified Chitosan/Polyacrylic Acid Hydrogel 206 researchgate.net
Cd(II) Magnetic Xanthate-Modified Chitosan/Polyacrylic Acid Hydrogel 178 researchgate.net
Pb(II) Magnetic Xanthate-Modified Chitosan/Polyacrylic Acid Hydrogel 168 researchgate.net
Co(II) Magnetic Xanthate-Modified Chitosan/Polyacrylic Acid Hydrogel 140 researchgate.net
Zn(II) Magnetic Carboxymethylchitosan Nanocomposites Not Specified mdpi.com

Flocculation and Turbidity Removal Studies

This compound is an effective flocculant for water and wastewater treatment, capable of removing suspended solids and reducing turbidity. Its flocculation performance is governed by two principal mechanisms: bridging and charge neutralization.

In the bridging mechanism, the long polymer chains of O,N-CMCS adsorb onto multiple colloidal particles simultaneously, forming "bridges" that link the particles together. These larger aggregates, or flocs, then settle out of the suspension due to gravity. The effectiveness of the bridging mechanism is largely dependent on the molecular weight and chain length of the O,N-CMCS polymer.

Charge neutralization is another critical mechanism. Most suspended particles in natural water sources carry a negative surface charge, which leads to electrostatic repulsion and stabilizes the colloid. As a cationic polyelectrolyte in acidic conditions, the protonated amine groups on the O,N-CMCS chain can neutralize the negative charges on the particles. This destabilizes the colloid, allowing the particles to aggregate through van der Waals forces. The amphoteric nature of O,N-CMCS allows it to function effectively over a wider pH range compared to chitosan. Studies have shown that O,N-CMCS can achieve high turbidity removal efficiency at a relatively low dosage. For example, research on river water samples demonstrated that a dosage of 0.2 mg/L of carboxymethyl chitosan at a neutral pH of 7 resulted in a separation efficiency of 81.2% to 87.1% nih.gov.

Table 2: Flocculation Performance of Carboxymethylchitosan in Turbidity Removal

Water Source Flocculant Optimal Dosage Optimal pH Turbidity Removal Efficiency (%) Reference
Indus River Water Carboxymethyl Chitosan 0.2 mg/L 7 81.2 - 87.1 nih.gov
Kaolin Suspension Carboxymethyl chitosan-graft-polyacrylamide Not Specified Acidic, Neutral, Alkaline Varied based on pH nih.gov
Printing Wastewater Quaternized Carboxymethyl Chitosan 2500 - 3142 mg/L (with bentonite) 5.0 >80 (COD removal) plu.edu

Food Science and Packaging Research

In the realm of food science, this compound is being explored for its potential to enhance food quality and extend shelf life, owing to its biocompatibility, biodegradability, and functional properties.

Antioxidant Activity Enhancement Strategies

This compound itself possesses antioxidant properties due to the presence of hydroxyl and amino groups in its polymer chain, which can act as free radical scavengers. However, its antioxidant capacity can be significantly enhanced through various modification strategies.

One common approach is the grafting of phenolic compounds, such as gallic acid, onto the O,N-CMCS backbone. Phenolic compounds are well-known for their potent antioxidant activity. The grafting process introduces additional hydroxyl groups, which can donate hydrogen atoms to free radicals, thereby neutralizing them. Research has demonstrated that gallic acid-grafted N-carboxymethyl chitosan has a better DPPH radical scavenging ability than unmodified N-carboxymethyl chitosan ifst.org.

Another strategy involves the synthesis of O,N-CMCS derivatives. For instance, the introduction of thiourea salt groups has been shown to improve the antioxidant activity of chitosan derivatives researchgate.net. Similarly, creating derivatives with quinoline (B57606) groups has been found to enhance the radical scavenging ability of carboxymethyl chitosan mdpi.com. These modifications alter the electron-donating capacity of the polymer, leading to improved antioxidant performance. The antioxidant ability of O,N-CMCS and its derivatives generally increases with concentration nih.gov.

Table 3: Antioxidant Activity of this compound and its Derivatives

Derivative Free Radical Scavenging Activity (%) at 1.6 mg/mL Reference
4TMCMCS DPPH radical >90 researchgate.net
4,4DCMCS DPPH radical >90 researchgate.net
4ACMCS DPPH radical >90 researchgate.net
N, O-CMCS derivatives with quinoline groups Superoxide (B77818) anion radical >90 mdpi.com
N-TM-O-CMCS derivatives with quinoline groups Superoxide anion radical >90 mdpi.com

Application in Food Preservation (e.g., Fruit Coatings)

This compound is utilized in the development of edible coatings for fruits and vegetables to extend their postharvest shelf life. These coatings form a semi-permeable barrier on the surface of the produce, which helps to reduce moisture loss, slow down respiration rates, and inhibit microbial growth.

The film-forming properties of O,N-CMCS, combined with its inherent antimicrobial activity, contribute to its effectiveness in food preservation. The positively charged amino groups can interact with the negatively charged cell membranes of spoilage microorganisms, leading to cell lysis and death. When used in coatings, O,N-CMCS can significantly reduce the decay rate of fruits. For example, a 1.5% gallic acid-grafted N-carboxymethyl chitosan coating was found to reduce the decay rate of strawberries from 36.7% to 8.9% and decrease weight loss ifst.org.

Furthermore, O,N-CMCS-based coatings can be blended with other biopolymers like gelatin or polyvinyl alcohol to improve their mechanical and barrier properties. These composite coatings can also serve as carriers for other functional ingredients, such as antioxidants and antimicrobial agents, further enhancing their preservative effects.

Table 4: Effect of Carboxymethylchitosan-Based Coatings on Fruit Preservation

Fruit Coating Composition Key Findings Reference
Strawberries 1.5% Gallic acid-grafted N-carboxymethyl chitosan Reduced decay rate from 36.7% to 8.9%; reduced weight loss ifst.org
Sweet Cherries Carboxymethyl chitosan-gelatin Effectively reduced water loss from the peduncle
Green Chilies Carboxymethyl chitosan/Polyvinyl alcohol films Reduced water loss by 20% compared to uncoated chilies
Blueberries Caseinate-Carboxymethyl chitosan with soybean oil Better retention of firmness and reduced microbial growth

Role as a Food Additive and in Oil Refining Research

The application of this compound as a food additive has been investigated, particularly for its cryoprotective properties in frozen foods. In frozen dough, for instance, the addition of carboxymethyl chitosan has been shown to restrict water migration and delay protein deterioration during frozen storage. It helps in reducing the amount of freezable water and promotes a more uniform distribution of water, which in turn minimizes damage from ice crystal formation. This leads to improved textural properties of the final product, such as decreased cracking and water loss in dumpling wrappers. Studies have indicated that a higher degree of carboxymethyl substitution in the chitosan molecule results in better cryoprotective effects.

While the use of chitosan and its derivatives has been explored in various food applications, specific research on the role of this compound in oil refining is limited in the available literature. Chitosan itself has been studied for its potential as a natural coagulant in the purification of wastewater from edible oil refineries. However, detailed research focusing specifically on this compound for the refining of edible oils is not extensively documented.

Interaction with Biological Systems: Mechanistic and Biodegradation Research

Biocompatibility Research Methodologies and Cellular Responses

The biocompatibility of O,N-carboxymethylchitosan (O,N-CMC) is a cornerstone of its potential in biomedical applications. mdpi.comnih.gov Research methodologies to ascertain its safety and efficacy involve both laboratory-based (in vitro) and animal-based (in vivo) studies, which collectively assess cellular responses and tissue integration. nih.govnih.gov

In Vitro Studies on Cell Viability and Proliferation (e.g., Fibroblasts, Stem Cells, Osteoblasts)

In vitro assessments are fundamental to determining the cytocompatibility of O,N-CMC. These studies typically expose specific cell lines to the material and measure outcomes like cell viability, adhesion, and proliferation.

Research has consistently demonstrated that O,N-CMC and its derivatives are non-toxic and support cellular functions. For instance, hydrogels formulated from carboxymethyl chitosan (B1678972) have been shown to be non-cytotoxic to human fibroblasts; in some cases, they even promote a slight increase in cell proliferation compared to control groups. nih.govresearchgate.net Studies using mouse neuroblastoma cells (Neuro-2a) on cross-linked carboxymethyl chitosan films found that the material serves as an effective substrate, allowing the cells to adhere and proliferate at rates comparable to standard culture surfaces. nih.govresearchgate.net This indicates that the material does not interfere with normal cellular processes.

The excellent biocompatibility extends to various cell types, which is a crucial attribute for tissue engineering applications. nih.gov While direct, extensive research on O,N-CMC with stem cells and osteoblasts is still emerging, studies on closely related carboxymethylated chitosan composites have shown promising results. For example, a biocomposite membrane containing magnesium-chitosan and carboxymethyl cellulose (B213188) was found to be biocompatible with human osteoblastic cells, showing over 75% cell viability, which is a standard benchmark for safety in medical devices. nih.gov These findings suggest that O,N-CMC provides a favorable environment for the attachment and growth of multiple cell lineages critical for tissue regeneration. nih.gov

Table 1: Summary of In Vitro Biocompatibility Studies of this compound and Related Compounds
Cell TypeMaterial FormulationAssayKey FindingSource
Human FibroblastsCarboxymethyl chitosan hydrogelLive/Dead Viability AssayMaterial is not cytotoxic and can cause a slight increase in cell numbers compared to the control. nih.gov
Neuro-2a (Mouse Neuroblastoma)Cross-linked carboxymethyl chitosan filmsCell Adhesion and Proliferation AssayCells adhere and proliferate on the modified films at a rate comparable to unmodified chitosan films. nih.govresearchgate.net
FibroblastsCarboxymethyl chitosan–gelatin composite scaffoldsCell Viability Assessment (e.g., MTT assay)Scaffolds demonstrated good cell attachment and proliferation over 7 days. researchgate.net
Human Osteoblastic CellsMg-CS/Carboxymethyl Cellulose/Alginate MembraneMetabolic Activity and LDH Release AssaysThe membrane was found to be biocompatible, with cell viability exceeding 75%. nih.gov

In Vivo Tissue Response in Research Models

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the tissue response to O,N-CMC implantation. These studies are critical for understanding how the material behaves in a complex biological environment.

Investigations in rodent models, such as rats and mice, have confirmed the high biocompatibility of carboxymethyl chitosan. nih.govresearchgate.net When carboxymethyl chitosan hydrogels were implanted subcutaneously in rats, they did not elicit an adverse tissue effect, confirming their biocompatibility. nih.govresearchgate.net The typical in vivo response involves a normal, mild inflammatory reaction immediately following implantation, which is a standard reaction to any foreign material. core.ac.uk This initial response gradually subsides and is followed by tissue integration and vascularization within and around the implant, without evidence of chronic inflammation or toxicity. core.ac.uknih.gov For example, a study using a Lewis tumor-bearing mouse model showed that carboxymethyl chitosan had good biocompatibility while also inhibiting tumor growth and metastasis. nih.gov This demonstrates that the material not only integrates well with host tissue but can also be a platform for therapeutic applications.

Biodegradation Pathways and Kinetics

A key advantage of O,N-CMC for medical applications is its biodegradability, which allows it to be gradually broken down and absorbed by the body as new tissue forms. nih.govresearchgate.net The rate and mechanism of this degradation can be controlled, making it a highly versatile biomaterial. researchgate.net

Enzymatic Degradation Mechanisms (e.g., Lysozyme (B549824) Activity)

In the human body, the primary mechanism for the degradation of chitosan and its derivatives is enzymatic hydrolysis, predominantly carried out by lysozyme. researchgate.netresearchgate.netopenaccesspub.org Lysozyme is an enzyme found in various human secretions and tissues that targets the β-(1-4) glycosidic linkages between the N-acetyl-D-glucosamine and D-glucosamine units that make up the chitosan backbone. researchgate.netopenaccesspub.org

The degradation process involves the cleavage of these glycosidic bonds, which breaks the long polymer chains into smaller, soluble oligosaccharides. openaccesspub.orgnih.gov These smaller fragments can then be safely absorbed and processed by the body. acs.org In vitro studies confirm that the degradation process in a buffered lysozyme solution is a combination of two phenomena: the physical dissolution of the polymer and the chemical cleavage of the polymer chains by the enzyme. openaccesspub.orgsemanticscholar.orgresearchgate.net The activity of lysozyme is dependent on environmental conditions such as pH. openaccesspub.orgresearchgate.net

Influence of Degree of Carboxymethylation and Cross-linking Density on Degradation

The degradation kinetics of O,N-CMC can be precisely tailored by modifying its chemical structure, specifically the degree of carboxymethylation and the density of cross-linking. nih.govresearchgate.net

The degree of carboxymethylation (DS) refers to the number of carboxymethyl groups attached to the chitosan backbone. Introducing these groups can increase the polymer's solubility and create more sites accessible to enzymatic attack, potentially accelerating the degradation rate. researchgate.netresearchgate.net Research indicates that thermal stability of carboxymethyl chitosan tends to decrease as the degree of substitution increases. researchgate.net

In Vitro and In Vivo Degradation Rate Studies in Research Models

Quantitative studies have been performed to measure the degradation rates of various O,N-CMC formulations. In vitro degradation is often assessed by measuring the weight loss of a material over time when incubated in a lysozyme solution. researchgate.net For example, one study found that porous conduits made from cross-linked carboxymethyl chitosan degraded to 30% of their original weight over an eight-week period in a lysozyme solution. researchgate.net Another investigation showed that binary carboxymethyl chitosan tubes lost approximately 20% of their dry weight after 35 days of incubation. researchgate.net

In vivo studies provide further insight into the biodegradation process within a living organism. Research in rats using a fluorescently-labeled carboxymethyl chitosan (FTC-CM-chitosan) found that the polymer was degraded into smaller molecules in the body. acs.org The molecular weight of the absorbed polymer was around 300 kDa, while the fragments excreted in the urine were less than 45 kDa. acs.org This study also identified the liver as a central organ in the biodegradation of carboxymethyl chitosan and determined that urinary excretion was the main route of elimination, with 85% of the dose being excreted over 11 days. acs.org These studies confirm that O,N-CMC is biodegradable in vivo and that its byproducts are cleared from the body. acs.org

Table 2: Representative Degradation Rates of this compound Formulations
Material FormulationStudy TypeDegradation ConditionsObserved Rate / FindingSource
Porous conduits of cross-linked CM-chitosanIn VitroIncubation in lysozyme solution (pH 7.4, 37°C)Degraded to 30% of original weight in 8 weeks. researchgate.net
Binary CM-chitosan tubesIn VitroIncubation in 4 mg/mL lysozyme solution (PBS, pH 7.2–7.4, 37°C)~20% weight loss after 35 days. researchgate.net
FTC-labeled CM-chitosan (~800 kDa)In Vivo (Rats)Intraperitoneal injection85% of the dose was excreted in urine over 11 days; excreted fragments were <45 kDa. acs.org
PEG-crosslinked O-carboxymethyl chitosan filmsIn VitroNot specifiedDegradation rate was primarily dependent on the degree of crosslinking. nih.gov

Cellular Mechanisms of Action in Hydrogel Formulations

This compound (O,N-CMCS), a water-soluble derivative of chitosan, has garnered significant attention in biomedical research due to its favorable properties, including biocompatibility, biodegradability, and moisture retention. mdpi.com When formulated as a hydrogel, O,N-CMCS interacts with biological systems on a cellular level, influencing key processes in tissue repair and regeneration, particularly in the context of wound healing. nih.gov These interactions are multifaceted, involving the promotion of granulation tissue, modulation of immune cell migration, and effects on vascular and connective tissue cell activities.

Granulation tissue is a hallmark of the proliferative phase of wound healing, primarily composed of new blood vessels, fibroblasts, immune cells, and a provisional extracellular matrix. O,N-CMCS hydrogels have been shown to significantly promote the formation of this crucial tissue. nih.gov

In preclinical studies involving burn wounds in rat models, hydrogel formulations containing carboxymethyl chitosan demonstrated a significant increase in granulation tissue formation compared to untreated wounds. scielo.br Histopathological examination of wound sites treated with CMCS hydrogels reveals a well-organized tissue structure. researchgate.netnih.gov One study assessing a CMCS hydrogel on a hard-to-heal wound model in rats noted positive effects on the amount of granulation tissue, which is associated with a smoother healing surface and reduced scarring. researchgate.netnih.gov

The mechanism behind this is linked to the hydrogel's ability to provide a moist, supportive scaffold for cell infiltration and proliferation while stimulating key cellular players. For instance, combining CMCS with other bioactive molecules like hyaluronic acid can further enhance this effect, leading to accelerated wound contraction and re-epithelialization. scielo.br

Table 1: Research Findings on this compound and Granulation Tissue Formation

Study FocusModelKey FindingsReference
CMCS Hydrogel for Hard-to-Heal WoundsRat ModelSupported healing with positive effects on the amount of granulation tissue and epidermalization. researchgate.netnih.gov
CMCS/Hyaluronic Acid/Silver Hydrogel for Burn WoundsRat ModelSignificantly induced granulation tissue formation and re-epithelialization. scielo.br
CMCS/Sodium Alginate Hydrogel for Full-Thickness WoundsRat ModelFacilitated the formation of granulation tissue and deposition of collagen fibers. nih.gov

Neutrophils are among the first immune cells to arrive at a wound site, where they play a critical role in clearing debris and pathogens. O,N-CMCS hydrogels have been found to facilitate the migration of these cells to the wound bed. nih.gov This property is vital for preventing infection and initiating the inflammatory phase of healing.

The parent compound, chitosan, is known to be a chemoattractant for neutrophils. nih.gov The carboxymethylation process enhances the biological properties of chitosan, such as solubility and biocompatibility, which may contribute to its effectiveness in modulating the cellular environment of the wound. nih.gov The interaction between neutrophils and chitosan can lead to the secretion of potent neutrophil chemokines, such as interleukin-8 (IL-8), which further amplifies the recruitment of neutrophils to the site. sci-hub.box This chemotactic effect ensures a robust initial immune response, which is essential for a successful healing cascade. nih.gov

Table 2: Mechanistic Insights into this compound and Neutrophil Migration

MechanismDescriptionReference
ChemotaxisBoth chitosan and its carboxymethyl derivative act as chemoattractants, directly encouraging the migration of neutrophils to the application site. nih.gov
Chemokine SecretionThe interaction between neutrophils and the chitosan backbone can stimulate the cells to secrete chemokines like IL-8, creating a chemical gradient that attracts more neutrophils. sci-hub.box
Complement ActivationChitosan can activate complement proteins (C3a and C5a), which are known to activate neutrophils and induce their migration. sci-hub.box

Angiogenesis, the formation of new blood vessels, and the activity of fibroblasts are critical for sustaining the newly formed granulation tissue and for depositing new extracellular matrix. O,N-CMCS hydrogels exert significant influence over both of these processes.

Angiogenesis: The effect of O,N-CMCS on angiogenesis can be context-dependent. In wound healing, it generally promotes the formation of new blood vessels, which is essential for supplying oxygen and nutrients to the repairing tissue. nih.gov Formulations of CMCS have been shown to enhance neovascularization in diabetic wound models by upregulating the production of markers like CD31 and CD34. nih.gov Conversely, in cancer research, CMCS has been found to inhibit tumor angiogenesis by repressing the migration of endothelial cells and downregulating pro-angiogenic factors. nih.gov

Fibroblast Activities: Fibroblasts are responsible for synthesizing collagen and other extracellular matrix components that form the structural framework of new tissue. O,N-CMCS has been shown to stimulate fibroblast proliferation, migration, and collagen secretion. nih.gov Studies have demonstrated that hydrogels containing CMCS can dramatically promote fibroblast proliferation and differentiation into myofibroblasts, which are crucial for wound contraction. nih.gov This stimulation helps to accelerate the wound closure process and enhance the tensile strength of the healed tissue. nih.gov The incorporation of growth factors, such as basic fibroblast growth factor (bFGF), into CMCS hydrogels can further amplify these positive effects. nih.govresearchgate.net

Table 3: Summary of this compound's Effects on Angiogenesis and Fibroblasts

Biological ProcessEffectKey Research FindingsReference
AngiogenesisPromotive (Wound Healing)Enhances neovascularization by upregulating CD31 and CD34 production in diabetic wound models. nih.gov
Inhibitory (Anti-tumor)Represses endothelial cell migration and downregulates pro-angiogenic factors. nih.gov
Fibroblast ActivityStimulates Proliferation & MigrationDramatically increases fibroblast proliferation and migration in cell culture experiments. nih.gov
Enhances Collagen DepositionPromotes the deposition of collagen fibers in full-thickness wound models, leading to faster tissue regeneration. nih.govnih.gov

Formulations and Architectures for O,n Carboxymethylchitosan Based Research Systems

Hydrogel Formulations and Design Principles

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids. researchgate.netresearchgate.net O,N-CMCS is a favored polymer for hydrogel synthesis due to its functional groups (carboxyl, hydroxyl, and amino groups) that facilitate cross-linking and impart stimuli-responsive properties. nih.gov

The design of pH-responsive hydrogels from O,N-CMCS is centered on the ionizable functional groups within its polymeric backbone. mdpi.com These hydrogels exhibit conformational or solubility changes in response to pH variations, leading to swelling or deswelling behaviors that can be harnessed for controlled substance release. mdpi.com The swelling degree of these hydrogels typically increases with the pH of the surrounding buffer solution. bohrium.com

Research has shown that O,N-CMCS hydrogels swell significantly more in basic pH compared to acidic conditions, making them suitable for targeted release in environments like the intestine. nih.govias.ac.in This pH-dependent swelling is attributed to the protonation and deprotonation of the amino and carboxylic acid groups. mdpi.com To enhance these properties, O,N-CMCS is often blended or cross-linked with other polymers. For instance, composite hydrogels made with sodium alginate have been developed, where the formation is attributed to electrostatic interactions and hydrogen bonding. researchgate.netbohrium.com Another approach involves creating hydrogels with poly(acrylic acid), which helps suppress swelling in acidic gastric conditions and promotes release at the higher pH of the intestine. mdpi.com The cross-linking can be achieved through various methods, including the use of agents like glutaraldehyde (B144438) or by forming dynamic covalent bonds such as Schiff bases. mdpi.comias.ac.in

Table 1: Swelling Behavior of O,N-Carboxymethylchitosan-Based Hydrogels at Different pH Values
Hydrogel CompositionCross-linking MechanismSwelling Behavior Noted at Different pHReference
This compound (CMCS) / Sodium Alginate (SA)Electrostatic interactions and hydrogen bondingSwelling degree increases with increasing pH of the buffer solution. bohrium.com
CMCS / Poly(acrylic acid)Not specifiedSuppressed swelling in stomach (acidic pH), targeted release at pH 7.4. mdpi.com
CMCS cross-linked with glutaraldehydeCovalent cross-linkingVery low swelling at pH 1.2; rapid swelling at pH 6.8 followed by linear swelling at pH 7.4. ias.ac.in
CMCS / Sodium Alginate (SA)EDC/NHS cross-linkingEvaluated at pH 1.2, 4.0, 6.86, 7.4, and 9.0, demonstrating pH-dependent swelling. researchgate.net

A significant area of O,N-CMCS research is the development of hydrogels that are both injectable and capable of self-healing. researchgate.net Injectability is often achieved through shear-thinning properties, where the hydrogel flows under pressure (e.g., through a syringe) and then rapidly re-solidifies. sciopen.com The self-healing capability relies on the presence of dynamic, reversible cross-links within the hydrogel network.

A primary mechanism for achieving these properties is the formation of dynamic covalent Schiff base linkages. acs.org This involves reacting the amine groups on the O,N-CMCS backbone with aldehyde groups on a cross-linking polymer, such as oxidized hyaluronic acid, multialdehyde guar (B607891) gum, or dibenzaldehyde-terminated poly(ethylene glycol). researchgate.netacs.orgnih.gov The reversible nature of these bonds allows the hydrogel to reform after being broken or injected. sciopen.comacs.org Another strategy involves the use of metal ion coordination, where trivalent ions like Fe³⁺ or divalent ions like Zn²⁺ form reversible coordination bonds with the O,N-CMCS polymer chains, leading to ultrafast gelation and self-healing abilities. researchgate.netnih.gov

These hydrogels can demonstrate rapid healing, with some formulations showing recovery within one minute without external stimuli. researchgate.net Research has reported self-healing rates as high as 96% after 30 minutes and compressive stress values reaching 423 kPa. nih.gov

Table 2: Properties of Self-Healing and Injectable this compound Hydrogels
Hydrogel SystemCross-linking ChemistryKey FindingsReference
N,O-CMCS / Multialdehyde Guar Gum (MAGG)Dynamic Schiff base linkagesGelation time of 32-57 seconds; storage modulus of ~1625 Pa; exhibits thixotropic properties. acs.org
Quaternized CMCS / Oxidized Hyaluronic Acid (OHA) / DTPDynamic imine, acylhydrazone, and disulfide bondsSelf-healing rate of 96% after 30 min; compressive stress of 423 kPa. nih.gov
CMCS / Aldehyde-4-arm polyethylene (B3416737) glycol (4r-PEG-CHO) / ZnCl₂Schiff base and metal coordinationSelf-heals within 1 min; storage modulus up to 1562 Pa. researchgate.net
CMCS / Trivalent metal ions (Fe³⁺, Al³⁺)Metal coordination bondsUltrafast gelation process; exhibits self-healing, self-adaption, and thermoresponsive ability. nih.gov

The internal architecture, particularly the porosity, of O,N-CMCS hydrogels is a critical design parameter for applications in tissue engineering and as wound dressings. acs.orgnih.gov A porous structure provides a large surface area that is conducive to cell adhesion, proliferation, and nutrient transportation. acs.orgnih.gov

Freeze-drying (lyophilization) is a widely used technique to create a stable, porous 3D network within the hydrogel. nih.govnih.gov The morphology of these pores can be controlled by the formulation. For example, hydrogels of pure O,N-CMCS can exhibit well-developed porosities. nih.gov When combined with other biopolymers like sodium alginate, O,N-CMCS can form an interconnected three-dimensional porous network. acs.orgnih.gov The average pore size is a key characteristic that can be tailored; studies have reported average pore sizes ranging from approximately 150 µm to over 500 µm depending on the specific composition of the hydrogel. acs.orgnih.gov The surface texture of the pore walls can also be modified; the incorporation of nanoparticles, for instance, can increase surface roughness, which may provide more adhesion sites for cells. acs.orgnih.gov

Nanoparticle Systems and Architectures

This compound is also a valuable biopolymer for constructing nanoparticle systems for the delivery of therapeutic agents. mdpi.com Its solubility and reactive functional groups allow for the fabrication of various nano-architectures.

Polymeric nanoparticles based on O,N-CMCS are developed as carriers to improve the stability, bioavailability, and controlled release of encapsulated agents. mdpi.com Several fabrication methods are employed, including ionic gelation, where the O,N-CMCS polyanion is cross-linked by cations (e.g., Ca²⁺), or nanoprecipitation. nih.govnih.gov Another approach is the self-assembly of amphiphilic O,N-CMCS conjugates. For instance, by conjugating hydrophobic molecules like conjugated linoleic acid to the O,N-CMCS backbone, the resulting polymer can self-assemble into spherical core-shell nanoparticles in an aqueous environment. nih.gov

The physicochemical properties of these nanoparticles, such as size, surface charge (zeta potential), and encapsulation efficiency, are critical to their function and can be precisely controlled. Research has demonstrated the creation of O,N-CMCS-based nanoparticles with mean sizes ranging from approximately 175 nm to 320 nm. nih.govnih.gov Zeta potentials are typically negative due to the carboxyl groups, with values around -39 mV to -47 mV indicating good colloidal stability. nih.govrsc.org High encapsulation efficiencies, in some cases exceeding 80-90%, have been achieved. nih.govrsc.org

Table 3: Characteristics of this compound-Based Polymeric Nanoparticles
Nanoparticle SystemFabrication MethodParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
CLA-CMCS-Arg conjugate (CCA-NPs)Self-assembly~175-39.7 ± 0.2681.93 ± 5.01 nih.gov
CMCS-Ca²⁺Ultrasound-assisted ionic interaction318.40 ± 7.56Not specified34.68 ± 2.54 (drug loading) nih.gov
N,O-CMCS-Dopamine conjugateNanoprecipitationNot specified-9.2 ± 0.7 (for N,O-CMCS NPs)Not specified nih.gov
Zein/Soy Lecithin NPs coated with CMCSAtomizing/antisolvent precipitation259.43 ± 2.47-47.7 ± 0.6691.32 ± 4.01 rsc.org

Micelles are nanosized colloidal aggregates formed by the self-organization of amphiphilic polymers in water. mdpi.com They typically feature a hydrophobic core and a hydrophilic shell, making them excellent carriers for hydrophobic substances. mdpi.com Amphiphilic derivatives of O,N-CMCS, such as N-octyl-N,O-carboxymethyl chitosan (B1678972), have been shown to self-assemble into polymeric micelles. researchgate.net These structures can effectively encapsulate hydrophobic molecules, protecting them from degradation and controlling their release. researchgate.net

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. opastpublishers.com While distinct from polymeric micelles, polysaccharide-based systems are often used in conjunction with liposomes to enhance their stability or functionality. Polysaccharides can be used to coat liposomes, which can improve their performance as delivery vehicles. mdpi.com The principles of using amphiphilic polymers like O,N-CMCS derivatives to form core-shell structures are analogous to the formation of micelles and offer a versatile platform for encapsulating a wide range of molecules. mdpi.comresearchgate.net

Dendrimers and Solid Lipid Nanoparticles

This compound (O,N-CMCS) has been utilized to modify and enhance the properties of advanced drug delivery systems, particularly dendrimers. Dendrimers are highly branched, tree-like synthetic polymers that are explored for their potential in drug delivery due to their well-defined structure and ability to carry therapeutic agents. wjarr.com However, cationic dendrimers such as poly(amidoamine) (PAMAM) often exhibit cytotoxicity and are cleared rapidly in the body, which limits their clinical application. nih.govcore.ac.uk

To address these limitations, researchers have grafted O,N-CMCS onto the surface of PAMAM dendrimers. core.ac.uk This modification creates a pH-sensitive charge-inversion system. nih.gov At a physiological pH of 7.4, the O,N-CMCS coating provides a negative surface charge, which shields the positive charge of the dendrimer core. This anionic surface reduces cytotoxicity and can prolong circulation time, allowing the nanoparticles to accumulate at tumor sites through the enhanced permeation and retention (EPR) effect. nih.gov In the acidic microenvironment of a tumor (e.g., pH 6.5), the carboxymethyl groups of the chitosan derivative are protonated, causing the O,N-CMCS shield to detach and re-exposing the cationic PAMAM core. nih.gov This regained positive charge enhances the uptake of the dendrimer by tumor cells through electrostatic interactions. nih.gov

Research has demonstrated the efficacy of this approach. Studies on this compound-modified PAMAM dendrimers revealed a nanosphere-like shape with sizes ranging from 22.0 to 30.7 nm. nih.govcore.ac.uk In vitro experiments showed significantly higher cellular uptake in cancer cell lines (MCF-7 and A549) at an acidic pH compared to a physiological pH. nih.gov For instance, the fluorescence intensity of cells exposed to doxorubicin-loaded dendrimers at pH 6.5 was found to be 16.45-fold greater in MCF-7 cells and 9.27-fold greater in A549 cells compared to free doxorubicin. nih.gov

PropertyConditionMCF-7 CellsA549 CellsReference
Cellular Uptake Efficiency pH 6.5 vs. pH 7.41.99-times higher at pH 6.51.76-times higher at pH 6.5 nih.gov
Fluorescence Intensity vs. Free Doxorubicin pH 6.516.45-fold greater9.27-fold greater nih.gov

This table summarizes the pH-dependent cellular uptake and fluorescence intensity of this compound-modified PAMAM dendrimers in different cancer cell lines.

The field of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) also represents a significant area of research for drug delivery, utilizing biocompatible and biodegradable lipids. scienceopen.commdpi.comnih.gov These systems are valued for their ability to encapsulate both lipophilic and hydrophilic drugs, improve bioavailability, and offer controlled release. scienceopen.comnih.gov While surface modification of SLNs with polymers like chitosan is a common strategy to enhance stability and achieve targeted delivery, specific research focusing solely on this compound in the formulation of SLNs is an emerging area. scienceopen.com

Film and Membrane Development

This compound is widely investigated for the development of films and membranes due to its advantageous properties, such as good water solubility, biocompatibility, biodegradability, and inherent antimicrobial activity. mdpi.comnih.gov Unlike unmodified chitosan, which is only soluble in acidic solutions, the carboxymethylation of both the amine (-NH₂) and hydroxyl (-OH) groups yields a derivative that is soluble across a wider pH range, significantly broadening its processing capabilities and applications. mdpi.commdpi.com

The fabrication of O,N-CMCS-based films typically involves a solution casting method, where the polymer is dissolved in water, cast onto a surface, and dried to form a flexible and often transparent film. mdpi.comresearchgate.net These films can be cross-linked or blended with other polymers and additives to tailor their mechanical, barrier, and functional properties for specific applications. nih.govnih.gov For instance, cross-linking with agents like polyethylene glycol (PEG) can improve tensile strength and water vapor barrier performance, which are crucial for packaging applications. nih.gov

Membranes formulated from O,N-CMCS and its derivatives are being developed for a range of uses, from industrial separations to biomedical devices. mdpi.comacs.org In one approach, membranes were created by forming a polyelectrolyte complex between the polyanionic this compound and a polycationic polymer. acs.org These membranes often exhibit an asymmetric structure with a dense top layer and a porous sub-layer, a morphology that is beneficial for filtration and controlled release applications. acs.org The ability to functionalize these films and membranes makes O,N-CMCS a versatile platform for creating advanced materials.

Bio-Composite Films

Bio-composite films incorporating this compound (referred to as CMCH in some studies) are developed by combining the polymer with other materials to enhance its functional properties. mdpi.com A key area of research is the integration of antimicrobial agents to create materials suitable for applications like active food packaging. mdpi.comsemanticscholar.org

One notable example is the development of O,N-CMCS bio-composite films incorporated with calcium oxide (CaO) nanoparticles. mdpi.comresearchgate.net In this research, O,N-CMCS was synthesized from shrimp chitosan and used as a biopolymer matrix. CaO nanoparticles, synthesized via a co-precipitation method, were embedded into the O,N-CMCS matrix using a solution casting technique. mdpi.com The addition of CaO was found to improve the mechanical properties and hydrophobicity of the films. mdpi.comresearchgate.net

The resulting bio-composite films demonstrated significant antimicrobial activity. Notably, films containing 10% CaO exhibited high efficacy against common foodborne pathogens. mdpi.com This research highlights the potential of using O,N-CMCS as a base for creating functional bio-composite materials with enhanced physical and biological properties. mdpi.comresearchgate.net Another study explored the creation of composite films by combining N,O-carboxymethylchitosan with bamboo fiber, which enhanced the antibacterial performance of the resulting material as the N,O-CMCS content was increased. researchgate.net

Film CompositionTensile Strength (MPa)Elongation at Break (%)Antimicrobial Reduction vs. E. coliAntimicrobial Reduction vs. S. aureus
Pristine CMCH 18.535.2--
CMCH-CaO 1% 20.130.585.4%78.2%
CMCH-CaO 5% 22.825.195.2%88.5%
CMCH-CaO 10% 25.420.398.8%91.8%

This table presents data on the mechanical and antimicrobial properties of this compound (CMCH) bio-composite films incorporated with varying concentrations of calcium oxide (CaO). Data sourced from studies by Thanakkasaranee et al. mdpi.com

Active Packaging Films

This compound is a prime candidate for developing active packaging films, an innovative approach where the packaging material interacts with the food product to extend its shelf life and maintain quality. nih.govul.ieresearchgate.net The inherent properties of O,N-CMCS, such as its biodegradability and antimicrobial activity, make it a sustainable alternative to petroleum-based plastics. nih.govul.ie

Research has focused on creating functionalized O,N-CMCS films by incorporating various additives, including nanoparticles, plant extracts, and cross-linking agents. nih.govethz.ch For example, O-carboxymethylchitosan (O-CMC) films have been cross-linked with polyethylene glycol (PEG) to improve their mechanical strength, water resistance, and water vapor barrier properties. nih.govresearchgate.net The remaining free amine groups on the chitosan backbone provide broad-spectrum antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. nih.gov

Studies have shown that O-CMC-PEG films with an optimal degree of cross-linking (e.g., 6% PEG content) possess a desirable combination of high tensile strength, low water vapor transmission rate, and effective antibacterial capacity. nih.govresearchgate.net Such films have demonstrated significant potential for use in food packaging to preserve perishable goods like fruits, poultry, and aquatic products. nih.govul.ie Further research has explored composite films of carboxymethyl chitosan with nanomontmorillonite and essential oils, which have been shown to retard microbial growth and chemical degradation in minced meat during refrigerated storage. nih.gov

Film TypeTensile Strength (MPa)Water Vapor Transmission Rate (g/m²/h)Antibacterial Activity
O-CMC-PEG (6%) ~18~53Effective against E. coli and S. aureus
Pristine O-CMC ~12~65Moderate

This table compares the properties of a PEG-crosslinked O-carboxymethylchitosan film with a pristine O-CMC film, highlighting the improvements relevant for active packaging applications. Data adapted from research on O-CMC-PEG films. researchgate.netnih.govresearchgate.net

Functionalized Membranes for Biomedical Implants

The surface functionalization of biomedical implants is a critical strategy to improve their integration with host tissue and prevent complications such as infections. nih.govresearchgate.net this compound is being explored for creating biocompatible membranes to coat implant surfaces, particularly for metallic implants like titanium (Ti). nih.govrsc.org

One advanced technique used for this purpose is anodic electrophoretic deposition (AED), which allows for the fabrication of negatively charged carboxymethyl chitosan/gelatin (CMCG) composite membranes directly onto Ti substrates. nih.govrsc.org This method is advantageous as it can be used to load negatively charged anti-inflammatory agents, which is challenging with many other surface modification techniques. nih.gov

Studies have shown that CMCG membranes deposited on titanium are biocompatible and support cell adhesion and proliferation. nih.gov In vitro experiments using bone marrow stromal cells (BMSCs) demonstrated that cells stretched well on the membrane surface, indicating good adhesion. nih.govrsc.org Furthermore, specific formulations of these membranes were found to enhance cell proliferation and inhibit apoptosis. nih.gov The membranes also exhibit a significant swelling capacity, which can be useful for loaded drug release. nih.govrsc.org These findings suggest that this compound-based membranes fabricated via AED are promising candidates for the surface functionalization of biomedical implants to improve their clinical performance. nih.gov

Membrane CompositionSwelling Ratio (%)Relative Cell Proliferation Rate (vs. Control)Key Observation
CMC only ~180%~110%Good biocompatibility
CMCG4 (4mg/mL Gelatin) ~200%~125%Enhanced cell proliferation
CMCG6 (6mg/mL Gelatin) ~220%~140%Highest proliferation rate
CMCG8 (8mg/mL Gelatin) ~230%~130%Good proliferation, thicker membrane

This table summarizes the swelling and biocompatibility characteristics of carboxymethyl chitosan (CMC) and carboxymethyl chitosan/gelatin (CMCG) composite membranes on titanium substrates. Data adapted from research by Lyu et al. nih.govrsc.org

Future Research Directions and Translational Challenges for O,n Carboxymethylchitosan

Advanced Synthetic Control and Scalability for O,N-Carboxymethylchitosan

The therapeutic efficacy and safety of O,N-CMCS are intrinsically linked to its physicochemical properties, which are determined during its synthesis. The degree of substitution (DS) of carboxymethyl groups onto the chitosan (B1678972) backbone is a critical parameter that influences its solubility, charge, and biological activity. mdpi.comresearchgate.net Precise control over the DS is therefore paramount for producing O,N-CMCS with consistent and predictable performance.

Future research should focus on developing advanced synthetic strategies that allow for precise control over the DS and the specific location of carboxymethylation (O- vs. N-substitution). nih.gov Current methods often result in a heterogeneous mixture of derivatives, making it challenging to establish clear structure-activity relationships. redalyc.org Reaction parameters such as the concentration of reagents (e.g., monochloroacetic acid and sodium hydroxide), reaction time, temperature, and the physical properties of the starting chitosan (e.g., particle size) have been shown to influence the DS. mdpi.comscielo.br A deeper understanding and optimization of these parameters are necessary to achieve batch-to-batch consistency.

A significant hurdle in the clinical translation of O,N-CMCS is the scalability of its synthesis. mdpi.com Laboratory-scale synthesis methods are often not directly transferable to large-scale industrial production. Challenges include ensuring uniform reaction conditions in large reactors, efficient purification of the final product, and cost-effectiveness. Future research should address these scalability challenges to ensure a reproducible and economically viable manufacturing process for clinical-grade O,N-CMCS. mdpi.com

Rational Design of Multi-Functional this compound-Based Systems

The versatility of O,N-CMCS makes it an ideal candidate for the development of multifunctional platforms for various biomedical applications, including drug delivery, tissue engineering, and wound healing. nih.govnewsourcechem.com The rational design of these systems involves a deep understanding of the interactions between O,N-CMCS and other components, such as drugs, cells, and tissues, to achieve a desired therapeutic outcome. nih.govresearchgate.netresearchgate.net

In the realm of drug delivery, O,N-CMCS can be engineered to form nanoparticles, hydrogels, and films for the controlled and targeted release of therapeutic agents. nih.govresearchgate.net The rational design of these systems should consider factors such as the desired drug loading capacity, release kinetics, and the specific targeting of diseased tissues. For instance, pH-responsive hydrogels can be designed to release drugs preferentially in the acidic tumor microenvironment. nih.gov

For tissue engineering applications, the focus is on creating scaffolds that mimic the natural extracellular matrix (ECM) and support cell growth and differentiation. newsourcechem.com The rational design of O,N-CMCS-based scaffolds involves tailoring their mechanical properties, porosity, and biodegradability to match the requirements of the target tissue. unesp.br Furthermore, the incorporation of bioactive molecules, such as growth factors, can enhance the regenerative capacity of these scaffolds.

The development of multifunctional systems often involves the combination of O,N-CMCS with other polymers or nanoparticles. nih.gov A key challenge is to ensure the biocompatibility and stability of these complex systems. A thorough understanding of the interactions between the different components is crucial for the successful rational design of safe and effective multifunctional O,N-CMCS-based therapies. mdpi.comnih.gov

Mechanistic Understanding of this compound Biological Interactions

O,N-CMCS exhibits a wide range of biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. nih.govcolab.ws A comprehensive understanding of the molecular mechanisms underlying these interactions is essential for its rational application in medicine.

The antibacterial activity of chitosan and its derivatives is attributed to their polycationic nature, which allows them to interact with and disrupt the negatively charged bacterial cell membrane. researchgate.netbohrium.commdpi.com However, the exact mechanism of action can vary depending on the bacterial species and the specific characteristics of the O,N-CMCS, such as its molecular weight and DS. Future research should aim to elucidate these mechanisms at a molecular level, which could lead to the development of more potent and selective antibacterial agents.

The interaction of O,N-CMCS with mammalian cells is also a critical area of investigation. mdpi.com Understanding how O,N-CMCS interacts with cell surface receptors and influences intracellular signaling pathways is crucial for its application in areas like wound healing and tissue regeneration. researchgate.net For instance, its ability to modulate the behavior of fibroblasts and immune cells can significantly impact the healing process. nih.gov A deeper mechanistic understanding will enable the design of O,N-CMCS-based therapies that can precisely control cellular responses.

Development of Standardized Characterization Protocols for this compound Derivatives

A significant challenge in the field of O,N-CMCS research is the lack of standardized protocols for its characterization. mdpi.com The structural complexity of O,N-CMCS, with variations in molecular weight, degree of deacetylation of the parent chitosan, and the degree and position of carboxymethylation, makes its complete characterization a difficult task. redalyc.org

Currently, a variety of analytical techniques are employed to characterize O,N-CMCS, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and potentiometric titration to determine the DS. scielo.brresearchgate.netcapes.gov.br However, the results obtained from different laboratories can be difficult to compare due to variations in experimental conditions and data analysis methods.

The development of standardized and validated characterization protocols is crucial for ensuring the quality, consistency, and safety of O,N-CMCS derivatives intended for clinical use. mdpi.com This would involve establishing consensus on the most appropriate analytical techniques and developing standardized operating procedures for their implementation. International collaboration between researchers, industry, and regulatory bodies will be essential for achieving this goal. A comprehensive and standardized characterization of O,N-CMCS will facilitate regulatory approval and accelerate its clinical translation.

Opportunities in Emerging Research Fields

The unique properties of O,N-CMCS are opening up new avenues of research in several emerging fields. Its potential as a biomaterial for 3D bioprinting and as a component of "smart" materials is particularly noteworthy.

In the field of 3D bioprinting, O,N-CMCS can be used to formulate bioinks that provide a suitable environment for living cells. nih.govnih.govresearchgate.net Its biocompatibility, biodegradability, and ability to be cross-linked into hydrogels make it an attractive candidate for creating complex tissue constructs. nih.gov Future research in this area will focus on optimizing bioink formulations to improve printability and cell viability, with the ultimate goal of fabricating functional tissues and organs for transplantation.

The development of "smart" materials that can respond to external stimuli is another exciting area of research. O,N-CMCS can be incorporated into hydrogels and other materials that change their properties in response to changes in pH, temperature, or other environmental cues. stellarix.com These smart materials have potential applications in targeted drug delivery, diagnostics, and regenerative medicine. nih.gov For example, a smart hydrogel could be designed to release a drug only when it reaches a specific site in the body characterized by a particular pH.

The exploration of O,N-CMCS in these emerging fields is expected to lead to the development of innovative solutions for a wide range of biomedical challenges.

Data Tables

Table 1: Influence of Synthesis Parameters on the Degree of Substitution (DS) of this compound

ParameterEffect on DSReference(s)
Monochloroacetic Acid Concentration Higher concentration generally leads to higher DS. redalyc.orgscielo.br
NaOH Concentration Affects the deprotonation of chitosan's hydroxyl and amino groups, influencing reactivity. mdpi.com
Reaction Time Longer reaction times can increase the DS up to a certain point. redalyc.orgscielo.br
Reaction Temperature Higher temperatures can favor N-carboxymethylation over O-carboxymethylation. redalyc.orgscielo.br
Chitosan Particle Size Smaller particle size provides a larger surface area for reaction, potentially leading to a higher DS. mdpi.com

Table 2: Characterization Techniques for this compound

TechniqueInformation ProvidedReference(s)
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of carboxymethyl groups. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Determines the degree of substitution and the position of carboxymethylation (N- vs. O-). nih.govredalyc.org
Potentiometric and Conductimetric Titration Quantifies the degree of substitution. redalyc.orgscielo.br
Gel Permeation Chromatography (GPC) Determines the molecular weight and molecular weight distribution. researchgate.net
X-ray Diffraction (XRD) Analyzes the crystallinity of the derivative. researchgate.net
Thermogravimetric Analysis (TGA) Evaluates thermal stability. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing O,N-carboxymethylchitosan, and how do reaction conditions influence substitution patterns?

  • Methodology : The synthesis typically involves alkylation of chitosan using chloroacetic acid under alkaline conditions. The degree of substitution (DS) at the O- and N-positions depends on reaction time, temperature, and molar ratios of reagents. For example, simultaneous alkylation with formaldehyde and benzaldehyde can yield derivatives with tunable hydrophobicity by adjusting aldehyde ratios .
  • Characterization : Use FTIR to confirm carboxymethylation (peaks at 1600 cm⁻¹ for COO⁻) and ¹H/¹³C NMR to quantify O- vs. N-substitution. Titration methods (e.g., acid-base) can determine total DS .

Q. How do solubility and pH sensitivity of N,O-CMC impact its application in drug delivery systems?

  • Experimental Design : Test solubility in aqueous buffers (pH 1–12) to identify the isoelectric point. For pH-sensitive hydrogel formation, cross-link N,O-CMC with genipin or alginate and measure swelling ratios under varying pH .
  • Data Interpretation : Higher O-substitution enhances solubility in neutral/basic media, while N-substitution improves stability in acidic environments. Correlate DS values with drug release kinetics (e.g., using dialysis membranes) .

Q. What analytical techniques are most reliable for quantifying carboxymethylation efficiency?

  • Recommended Methods :

  • Elemental Analysis : Calculate nitrogen content to infer substitution levels.
  • Colloidal Titration : Use polyelectrolyte titration with potassium polyvinyl sulfate to quantify anionic groups .
  • Chromatography : Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to assess molecular weight changes post-modification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for N,O-CMC (e.g., antibacterial vs. biocompatibility)?

  • Contradiction Analysis :

  • Sample Purity : Trace residual reagents (e.g., chloroacetic acid) may skew bioactivity. Validate purity via HPLC or ICP-MS .
  • Experimental Variability : Standardize microbial strains (e.g., E. coli ATCC 25922) and cell lines (e.g., NIH/3T3 fibroblasts) for comparative studies. Use positive controls like chitosan oligomers for baseline activity .

Q. What strategies optimize the cross-linking efficiency of N,O-CMC in tissue engineering scaffolds without compromising biodegradability?

  • Methodological Approach :

  • Cross-Linker Screening : Compare glutaraldehyde, genipin, and ionic cross-linkers (e.g., Ca²⁺) for mechanical strength (via rheometry) and enzymatic degradation (lysozyme assays) .
  • In Vivo Correlation : Implant scaffolds in rodent models and monitor inflammatory response (IL-6/TNF-α levels) and scaffold resorption over 4–12 weeks .

Q. How do molecular weight and substitution patterns of N,O-CMC affect its adsorption capacity for pharmaceutical contaminants?

  • Adsorption Studies :

  • Isotherm Models : Fit Langmuir/Freundlich models to adsorption data for contaminants like tetracycline or diclofenac. Higher DS (>0.6) and lower MW (50–100 kDa) maximize binding via electrostatic/hydrogen bonding .
  • Regeneration Tests : Assess reusability by desorbing contaminants with ethanol/NaOH and measuring capacity loss over 5 cycles .

Methodological Challenges and Solutions

Q. How to accurately calculate the substitution degree (DS) of N,O-CMC when overlapping signals complicate NMR analysis?

  • Workflow :

Depolymerization : Hydrolyze N,O-CMC with HCl to isolate glucosamine units.

Derivatization : Acetylate free amino groups and analyze via ¹³C NMR. Peaks at δ 175 ppm (COO⁻) and δ 23 ppm (CH₃ from acetylation) differentiate O- vs. N-substitution .

Q. What experimental designs mitigate batch-to-batch variability in N,O-CMC synthesis?

  • Quality Control Protocols :

  • Reagent Standardization : Use ultra-pure chitosan (≥90% deacetylation) and anhydrous chloroacetic acid.
  • Process Automation : Implement controlled reactors for precise temperature (±1°C) and stirring rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.